1-(1-Ethylpiperidin-4-yl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHIQUTDDNVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592772 | |
| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-05-5 | |
| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-Ethylpiperidin-4-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine: Properties, Synthesis, and Analysis
Introduction
This compound is a disubstituted piperidine-piperazine derivative. This class of compounds, characterized by the linkage of two distinct saturated nitrogen-containing heterocycles, represents a significant scaffold in medicinal chemistry. The piperidine and piperazine moieties are prevalent in a vast number of biologically active molecules and approved pharmaceuticals, valued for their ability to influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, as well as for their role as versatile scaffolds for interacting with biological targets.[1][2] Derivatives of piperidinyl-piperazine have been investigated for a range of therapeutic applications, including as modulators of cannabinoid receptors (CB1), 5-HT1A receptor antagonists, and potential antiviral agents.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Given the limited publicly available experimental data for this specific molecule, this guide leverages data from its closest structural analog, 1-(1-methylpiperidin-4-yl)piperazine , to provide reasoned estimations of its properties, alongside established synthetic and analytical methodologies applicable to this class of compounds. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, or application of novel heterocyclic compounds.
Physicochemical and Computed Properties
Direct experimental data for this compound is not widely published. Therefore, the properties of its close structural analog, 1-(1-methylpiperidin-4-yl)piperazine (CAS: 23995-88-2), are presented below as a reliable reference point.[3][4] The primary difference is the substitution of a methyl group with an ethyl group on the piperidine nitrogen, which is expected to slightly increase the molecular weight, lipophilicity (XLogP), and boiling point, while minimally affecting other parameters.
| Property | Value (for this compound) | Value (for 1-(1-methylpiperidin-4-yl)piperazine) | Data Source |
| IUPAC Name | This compound | 1-(1-Methylpiperidin-4-yl)piperazine | - |
| CAS Number | 686298-05-5 | 23995-88-2 | [4][5] |
| Molecular Formula | C₁₁H₂₃N₃ | C₁₀H₂₁N₃ | [4][5] |
| Molecular Weight | 197.32 g/mol | 183.29 g/mol | [4][5] |
| Appearance | Estimated: Colorless to Light Yellow Liquid | Colorless to Light Yellow Clear Liquid | [3] |
| Boiling Point | Estimated: >110 °C / 0.1 mmHg | 110 °C / 0.1 mmHg | [3] |
| Flash Point | Estimated: >113 °C | 113 °C | [3] |
| Specific Gravity | Estimated: ~0.98-1.0 | 0.99 (20/20 °C) | [3] |
| Computed XLogP3 | Estimated: ~0.6-0.8 | 0.2 | [4] |
| Hydrogen Bond Donor Count | 1 | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [4] |
| Rotatable Bond Count | 2 | 1 | [4][5] |
| Topological Polar Surface Area | 18.5 Ų | 18.5 Ų | [4][5] |
Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic routes. The two most logical and industrially scalable methods are reductive amination and direct N-alkylation.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its efficiency and broad applicability.[6] This approach involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the target molecule, this involves the reaction of 1-ethylpiperidin-4-one with piperazine .
Causality of Experimental Choices:
-
Reagents : 1-ethylpiperidin-4-one is the key starting material containing the desired N-ethylpiperidine core. Piperazine is used in excess to favor the mono-substituted product and minimize the formation of the dialkylated byproduct where two piperidone molecules react with one piperazine.
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less sensitive to moisture than other hydrides like sodium cyanoborohydride (NaBH₃CN) and can be used in acidic conditions, which helps to catalyze imine formation.
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.[7]
-
Catalyst : A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.[7]
Experimental Protocol:
-
To a stirred solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 volumes), add 1-ethylpiperidin-4-one (1.0 equivalent).
-
Add glacial acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15-20 minutes, controlling any exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or alumina, or by vacuum distillation to yield pure this compound.
Method 2: N-Alkylation of a Precursor
An alternative route involves the direct ethylation of the secondary amine on the piperidine ring of a suitable precursor. This method is straightforward but requires careful control to prevent over-alkylation. The logical precursor for this synthesis is 1-(piperidin-4-yl)piperazine (CAS: 142013-66-9).[8]
Causality of Experimental Choices:
-
Precursor : 1-(Piperidin-4-yl)piperazine provides the core structure. Its piperidine nitrogen is a secondary amine, which is typically more nucleophilic than the piperazine nitrogens (one of which is secondary, the other tertiary), but steric hindrance can influence reactivity. To ensure selective ethylation on the piperidine nitrogen, the more reactive secondary amine of the piperazine ring must first be protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Alkylating Agent : Ethyl iodide or ethyl bromide are common and effective electrophiles for N-alkylation.[9]
-
Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to scavenge the acid (HI or HBr) generated during the reaction, driving the equilibrium towards the product.
-
Deprotection : Following successful N-ethylation, the Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Experimental Protocol:
-
Protection : React 1-(piperidin-4-yl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the less hindered secondary amine of the piperazine ring, yielding 4-(piperidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester.
-
Alkylation : Dissolve the Boc-protected precursor (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF. Add a base such as potassium carbonate (2.0 equivalents) and ethyl iodide (1.2 equivalents).
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by chromatography to obtain Boc-protected this compound.
-
Deprotection : Dissolve the purified intermediate in a suitable solvent like DCM and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure, then neutralize with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product into an organic solvent.
-
Dry, concentrate, and purify the final product as described in Method 1.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized this compound.
Chromatographic Methods
-
Gas Chromatography (GC) : Due to its volatility, GC is a suitable method for assessing the purity of the final product. A method similar to that developed for other simple piperazines can be employed, typically using a mid-polarity column (like a DB-17) with a flame ionization detector (FID).[10]
-
High-Performance Liquid Chromatography (HPLC) : Since the molecule lacks a strong chromophore, UV detection in HPLC can be challenging.[11] Derivatization with a UV-active agent may be necessary for sensitive quantification.[11] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Mass spectrometry (LC-MS) is the preferred method for monitoring reactions and confirming the molecular weight.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be complex due to overlapping signals from the two heterocyclic rings. Key diagnostic signals would include a triplet corresponding to the methyl protons (~1.1 ppm) and a quartet for the methylene protons (~2.4 ppm) of the N-ethyl group. The protons on the piperidine and piperazine rings would appear as a series of multiplets in the ~2.3-3.2 ppm region.
-
¹³C NMR : The carbon spectrum will confirm the presence of 11 distinct carbon signals (unless there is accidental equivalence). The ethyl group carbons would appear at approximately 12 ppm (CH₃) and 52 ppm (CH₂). The remaining signals for the piperidine and piperazine rings would be found in the 45-65 ppm range.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion [M+H]⁺ at m/z 198.3. The fragmentation pattern would likely involve the cleavage of the C-N bond between the two rings.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations (~2800-3000 cm⁻¹) and C-N stretching. A key feature would be the N-H stretching vibration from the secondary amine on the piperazine ring, appearing as a moderate band around 3300 cm⁻¹.
Reactivity and Stability
Reactivity
The reactivity of this compound is governed by the nucleophilicity of its nitrogen atoms.
-
Secondary Amine (Piperazine) : The N-H group on the piperazine ring is the most reactive site for electrophilic attack. It will readily undergo reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), sulfonylation (with sulfonyl chlorides), and Michael additions .[6]
-
Tertiary Amines (Piperidine and Piperazine) : The two tertiary amines are basic and can be protonated to form salts. They are generally less nucleophilic than the secondary amine due to steric hindrance. They can, however, be oxidized or, under forcing conditions with highly reactive electrophiles like methyl iodide, undergo quaternization to form quaternary ammonium salts.
Stability and Storage
Like many amines, this compound is expected to be sensitive to air and carbon dioxide. It is a base and will react with CO₂ from the atmosphere to form carbamates. Studies on other synthetic piperazines have shown that they can be unstable over long periods, especially at room temperature. Phenyl piperazines, in particular, have shown degradation over time, while benzyl piperazines are more stable.
For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] Refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.[3] It should be kept away from strong oxidizing agents and strong acids.
Potential Applications and Significance
The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure in drug discovery. The ethyl group on the piperidine nitrogen modulates the compound's basicity and lipophilicity compared to its methyl or unsubstituted analogs. This fine-tuning can be critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its interaction with a specific biological target.
Derivatives of this core structure have been explored in various therapeutic areas, demonstrating the scaffold's utility:
-
Central Nervous System (CNS) Disorders : Many piperazine-piperidine compounds interact with CNS targets like serotonin and dopamine receptors.
-
Antiviral Activity : The scaffold has been investigated for the treatment of viral infections such as Hepatitis C Virus (HCV).
-
Metabolic Disorders : Certain derivatives have been patented as CB1 receptor modulators for treating metabolic syndromes.
The title compound serves as a valuable building block for creating libraries of more complex molecules for screening and lead optimization in drug discovery programs. Its specific physicochemical properties make it an attractive intermediate for developing novel therapeutics.
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An In-depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine Hydrochloride (CAS No. 435341-92-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Ethylpiperidin-4-yl)piperazine, focusing on its hydrochloride salt (CAS No. 435341-92-7). This document delves into the compound's chemical identity, physicochemical properties, probable synthetic routes, and potential applications in pharmaceutical research, particularly in the realm of central nervous system (CNS) drug discovery. By synthesizing available data with established principles of medicinal chemistry and organic synthesis, this guide aims to serve as a valuable resource for professionals in the field.
Introduction: Unveiling a Scaffold of Therapeutic Potential
The piperazine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its prevalence is attributed to its versatile physicochemical properties, including its ability to modulate aqueous solubility and its capacity to serve as a scaffold for orienting pharmacophoric elements for optimal target engagement. The conjoined piperidine-piperazine scaffold, as seen in this compound, presents a compelling framework for the design of novel therapeutics. This guide will explore the technical nuances of this specific molecule, offering insights into its synthesis, characterization, and potential pharmacological relevance.
Chemical and Physical Properties
This compound hydrochloride is a solid compound at room temperature.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, a desirable characteristic for biological testing and formulation studies.[2]
| Property | Value | Source |
| CAS Number | 435341-92-7 | [1] |
| Molecular Formula | C₁₁H₂₄ClN₃ | [1] |
| Molecular Weight | 233.78 g/mol | [1] |
| Form | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Purity | ≥97% (commercially available) | [1] |
| SMILES | CCN1CCN(C2CCNCC2)CC1.[H]Cl | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is highly applicable for the synthesis of secondary and tertiary amines.[3][4] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods.[3] The proposed synthesis involves two key steps:
-
Imine/Enamine Formation: The reaction is initiated by the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate.
-
Reduction: The intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanobohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions.[3]
A likely synthetic strategy for this compound would involve the reductive amination of 1-(piperidin-4-yl)piperazine with acetaldehyde.
Caption: Proposed synthesis of this compound via reductive amination.
Step-by-Step Experimental Protocol (Proposed)
Materials:
-
1-(Piperidin-4-yl)piperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Diethyl ether
Procedure:
-
To a solution of 1-(piperidin-4-yl)piperazine (1 equivalent) in anhydrous dichloromethane, add acetaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
For the preparation of the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization Techniques
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the ethyl, piperidine, and piperazine moieties and their connectivity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will determine the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure. The protonated molecule [M+H]⁺ would be expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as C-H and C-N stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.
Potential Applications and Mechanism of Action
The structural features of this compound suggest its potential as a valuable building block in the development of novel therapeutic agents, particularly those targeting the central nervous system.
Role in CNS Drug Discovery
Piperazine and piperidine moieties are prevalent in a wide range of CNS-active drugs.[5][6] They are known to interact with various neurotransmitter receptors and transporters. The combination of these two heterocyclic rings in one molecule provides a scaffold that can be further functionalized to achieve desired pharmacological profiles.
-
Serotonin and Dopamine Receptor Modulation: The piperazine moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.[6]
-
Sigma Receptor Ligands: Piperidine and piperazine derivatives have also been identified as potent ligands for sigma receptors (σ₁ and σ₂), which are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases and psychiatric disorders.[5][7]
Caption: Potential CNS targets for derivatives of this compound.
Antiviral Potential
A patent application has disclosed the use of piperidin-4-ylpiperazine compounds for the treatment of Hepatitis C virus (HCV) infection.[8] While the specific mechanism of action was not detailed in the provided information, this suggests that this class of compounds may interfere with viral replication or entry processes. Further research would be necessary to elucidate the precise antiviral mechanism.
Safety and Handling
Detailed safety information for this compound hydrochloride is available from suppliers.[1] As a general precaution when handling chemical compounds:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.
Conclusion
This compound hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like reductive amination. The presence of the piperidine-piperazine scaffold makes it an attractive starting point for the development of novel ligands for various CNS targets, including serotonin, dopamine, and sigma receptors. Furthermore, its potential antiviral activity warrants further investigation. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research and development endeavors.
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- 8. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine for Advanced Research
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound 1-(1-Ethylpiperidin-4-yl)piperazine. It details the molecule's core physicochemical properties, synthesis protocols, and potential applications, grounded in established scientific principles and methodologies.
Core Molecular Attributes
This compound is a heterocyclic compound featuring a piperazine ring linked to an N-ethylated piperidine ring. A precise understanding of its molecular formula and weight is foundational for all quantitative applications, including stoichiometry in synthesis, preparation of analytical standards, and interpretation of mass spectrometry data.
Molecular Formula and Weight
The empirical formula for this compound has been determined to be C₁₁H₂₃N₃ . Based on this composition, the calculated molecular weight is 197.32 g/mol [1].
Table 1: Summary of Physicochemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₃N₃ |
| Molecular Weight | 197.32 g/mol [1] |
| CAS Number | 202991-77-3[1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is commonly achieved via reductive amination. This powerful and widely used transformation in medicinal chemistry allows for the formation of carbon-nitrogen bonds. The choice of this method is predicated on the availability of the starting materials, 1-ethyl-4-piperidone and piperazine, and the typically high efficiency and selectivity of the reaction.
The underlying mechanism involves the initial formation of a hemiaminal intermediate from the reaction between the ketone (1-ethyl-4-piperidone) and the secondary amine (piperazine). This is followed by dehydration to form an iminium ion, which is then reduced in situ by a hydride-donating reagent to yield the final tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice due to its mild nature and tolerance of a wide range of functional groups, which minimizes side reactions.
Experimental Workflow: Reductive Amination
The logical flow of the synthesis, from starting materials to final characterization, is depicted below. This workflow ensures a systematic progression, with checkpoints for reaction monitoring and purification to guarantee the integrity of the final compound.
Caption: Logical workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Each step is critical for achieving high purity and yield.
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1-ethyl-4-piperidone (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloromethane (DCM). The use of an inert atmosphere is crucial to prevent the introduction of atmospheric moisture, which can hydrolyze the reducing agent.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours. This allows for the equilibrium formation of the key iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The low temperature controls the exothermic reaction and improves selectivity.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Reaction completion should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. This neutralizes the acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the pure this compound.
Applications in Drug Discovery and Development
The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] These heterocycles are often used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.
Compounds containing the piperidin-4-ylpiperazine motif have been investigated for a range of biological activities, including as antagonists for various receptors and for the treatment of viral infections like HCV.[3] The specific compound, this compound, serves as a valuable building block or fragment for the synthesis of more complex molecules in drug discovery campaigns. Its structural features make it an attractive starting point for exploring new chemical space around known biological targets.
Conclusion
This guide has provided the core technical specifications for this compound, including its definitive molecular weight and formula. The detailed synthesis protocol, grounded in the mechanistic principles of reductive amination, offers a reliable method for its preparation. The prevalence of its core scaffolds in established pharmaceuticals underscores its potential utility for professionals engaged in the design and synthesis of novel therapeutic agents.
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Ethylpiperidin-4-yl)piperazine
Introduction
The piperazine moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1] These compounds, particularly those with central nervous system (CNS) activity, often modulate monoamine neurotransmitter systems.[2] This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, 1-(1-Ethylpiperidin-4-yl)piperazine. Due to the absence of direct studies on this specific molecule, this document will leverage structure-activity relationships of analogous compounds to propose a multi-faceted mechanism of action centered on key CNS receptors. We will further delineate a robust, multi-tiered experimental strategy to elucidate its precise pharmacological profile, providing field-proven insights for researchers and drug development professionals.
Chapter 1: The Piperazine Pharmacophore and a Multi-Target Hypothesis
The chemical structure of this compound, featuring both a piperazine and a piperidine ring, strongly suggests potential interactions with G protein-coupled receptors (GPCRs) that are central to neurotransmission.[3] Many centrally acting drugs containing the piperazine ring are known to interact with dopamine and serotonin receptors.[4][5] The presence of the ethyl group on the piperidine nitrogen and the linkage to the piperazine ring creates a unique topology that likely confers a distinct affinity and selectivity profile.
Based on the extensive pharmacology of structurally related arylpiperazines and piperazine-piperidine derivatives, we propose a primary hypothesis that This compound acts as a modulator of dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors .[6][7] Such a profile is characteristic of atypical antipsychotics and some anxiolytic/antidepressant agents.[2] A secondary hypothesis is the potential for interaction with histamine H3 and/or sigma-1 receptors, which has been observed for other piperazine and piperidine derivatives.[8]
Chapter 2: A Phased Experimental Approach to Mechanistic Elucidation
To systematically investigate the proposed mechanism of action, a phased approach is recommended, beginning with in-vitro characterization and progressing to in-vivo validation.
Phase 1: In-Vitro Receptor Binding and Functional Profiling
The initial phase aims to identify the primary molecular targets of this compound and quantify its affinity and functional activity.
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10] These assays measure the displacement of a radiolabeled ligand from its receptor by the unlabeled test compound.
Experimental Protocol: Radioligand Binding Assay [11]
-
Receptor Preparation: Prepare membrane homogenates from cells expressing the human recombinant receptors of interest (e.g., Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[12]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Binding Affinity Data for this compound
| Receptor Target | Radioligand | Hypothetical Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 25 |
| Dopamine D3 | [3H]-GBR12935 | 15 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 5 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 50 |
| Histamine H3 | [3H]-Nα-Methylhistamine | > 1000 |
| Sigma-1 | [3H]-(+)-Pentazocine | > 1000 |
Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., whether the compound is an agonist, antagonist, or partial agonist). This can be achieved by measuring the modulation of second messenger pathways, such as cyclic AMP (cAMP) levels or calcium flux.[3]
Experimental Protocol: cAMP Functional Assay for Gi-Coupled Receptors (e.g., D2, 5-HT1A)
-
Cell Culture: Use a cell line expressing the receptor of interest and a reporter system (e.g., CRE-luciferase).
-
Compound Treatment: Treat the cells with a known agonist (e.g., quinpirole for D2) in the presence and absence of varying concentrations of this compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the levels of cAMP using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: For antagonist activity, determine the IC50 value for the inhibition of the agonist response. For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
Hypothetical Functional Activity Data for this compound
| Receptor Target | Assay Type | Functional Activity | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |
| Dopamine D2 | cAMP | Antagonist | 30 | N/A |
| Dopamine D3 | cAMP | Partial Agonist | 20 | 40 |
| Serotonin 5-HT1A | cAMP | Full Agonist | 10 | 100 |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 60 | N/A |
Phase 2: In-Vitro Blood-Brain Barrier Permeability
For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is critical. In-vitro models, such as the transwell assay, provide an initial assessment of BBB permeability.[13][14][15]
Experimental Protocol: In-Vitro BBB Transwell Assay [14]
-
Cell Culture: Culture a monolayer of brain microvascular endothelial cells on a porous membrane in a transwell insert, separating an apical (blood side) and a basolateral (brain side) chamber.
-
Compound Addition: Add this compound to the apical chamber.
-
Sampling: At various time points, take samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Phase 3: In-Vivo Behavioral Pharmacology
In-vivo studies in animal models are essential to determine if the in-vitro activity translates to a therapeutic effect.[16] Based on the hypothesized D2/5-HT1A/5-HT2A receptor profile, models of psychosis and depression are appropriate.
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in schizophrenia.[17]
Experimental Protocol: Prepulse Inhibition in Rodents [18]
-
Acclimation: Acclimate the animals (rats or mice) to the startle chambers.
-
Drug Administration: Administer this compound or vehicle.
-
Disrupting Agent: Administer a dopamine agonist (e.g., apomorphine) to disrupt PPI.
-
Testing: Present a series of startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Measurement: Measure the startle response (whole-body flinch).
-
Data Analysis: Calculate the percentage of PPI and determine if the test compound reverses the deficit induced by the dopamine agonist.
Forced Swim Test (FST): This is a common screening test for antidepressant-like activity.
Experimental Protocol: Forced Swim Test in Mice
-
Drug Administration: Administer this compound or vehicle.
-
Test Session: Place the mice individually in a cylinder of water from which they cannot escape.
-
Observation: Record the duration of immobility during the last few minutes of the test.
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Chapter 3: Visualizing the Proposed Mechanism and Experimental Workflow
Signaling Pathway Diagram
Caption: Hypothesized interaction of the compound with key CNS receptors.
Experimental Workflow Diagram
Caption: A phased approach for elucidating the mechanism of action.
Conclusion
This technical guide outlines a scientifically rigorous and logically structured approach to defining the mechanism of action for this compound. By leveraging the known pharmacology of its core structural motifs, we have formulated a plausible multi-target hypothesis focusing on key dopamine and serotonin receptors. The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses, ultimately leading to a comprehensive understanding of this novel compound's therapeutic potential. The self-validating nature of progressing from in-vitro binding and function to in-vivo behavioral models ensures a high degree of confidence in the final elucidated mechanism.
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An In-Depth Technical Guide to the Biological Activity of 1-(1-Ethylpiperidin-4-yl)piperazine Derivatives
Introduction: A Privileged Scaffold in Central Nervous System Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable pharmacokinetic properties.[1] When coupled with a piperidine ring, as in the 1-(1-Ethylpiperidin-4-yl)piperazine scaffold, it forms a privileged structure frequently employed in the design of centrally acting therapeutics.[2][3] This unique combination of two heterocyclic amines provides a flexible yet constrained framework ideal for interacting with a variety of G-protein coupled receptors (GPCRs) within the central nervous system (CNS).
Derivatives built upon this core have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[2][4] Their therapeutic potential stems from the ability to modulate key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways, which are deeply implicated in the pathophysiology of numerous neurological and psychiatric disorders.[3] This guide offers a comprehensive exploration of the synthesis, biological targets, structure-activity relationships (SAR), and experimental evaluation of this important class of compounds.
Core Chemical Structure and Physicochemical Properties
The foundational structure of this compound features a piperidine ring N-substituted with an ethyl group, which is in turn linked at its 4-position to a nitrogen atom of a piperazine ring.
Figure 1: Core Structure of this compound

The physicochemical properties of this scaffold are critical to its biological function:
-
Basicity: The two nitrogen atoms of the piperazine ring and the single nitrogen of the piperidine ring are basic centers. Their pKa values allow for protonation at physiological pH, which is often crucial for forming ionic interactions with acidic amino acid residues (e.g., Aspartic Acid) in receptor binding pockets.[5]
-
Conformation: Both the piperidine and piperazine rings typically adopt a stable chair conformation.[6] This defined three-dimensional geometry helps to orient substituents in precise spatial arrangements, facilitating specific interactions with biological targets.
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The overall lipophilicity of the molecule, which can be finely tuned by modifying the substituents, is a key determinant of its ability to cross the blood-brain barrier and exert its effects in the CNS.[7] The ethyl group on the piperidine nitrogen contributes to the lipophilic character of the core structure.
Synthesis Strategies
The synthesis of this compound derivatives is typically achieved through multi-step sequences. A common and efficient strategy involves the reductive amination of N-ethyl-4-piperidone with a suitably substituted piperazine. This approach allows for the introduction of various substituents on the second nitrogen of the piperazine ring, enabling the creation of diverse chemical libraries for SAR studies.
General Synthetic Workflow
A representative synthesis begins with the coupling of a desired aryl halide with piperazine, often via a Buchwald-Hartwig amination, to form the N-arylpiperazine intermediate.[8] This intermediate is then reacted with N-ethyl-4-piperidone under reductive amination conditions to yield the final product.
Caption: General workflow for the synthesis of target derivatives.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine
This protocol describes a two-step synthesis as a representative example.
Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine
-
To a solution of 1-bromo-4-fluorobenzene (1.0 eq) and piperazine (1.5 eq) in dioxane, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and RuPhos (0.02 eq).[8]
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100°C for 1-2 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 1-(4-fluorophenyl)piperazine.
Step 2: Reductive Amination
-
Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) and N-ethyl-4-piperidone (1.1 eq) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the final product, 1-(4-fluorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine.
Key Biological Targets and Mechanisms of Action
The therapeutic effects of this compound derivatives are primarily mediated through their interaction with monoamine GPCRs.
Dopamine D₂ and D₄ Receptors
Antagonism at dopamine D₂ receptors is a hallmark of typical and atypical antipsychotic drugs.[9] By blocking the action of dopamine in the mesolimbic pathway, these compounds can alleviate the positive symptoms of schizophrenia. Several derivatives of the this compound scaffold have been identified as potent D₂/D₄ receptor antagonists.[10][11] The D₄ receptor, in particular, is a target of interest for cognitive enhancement and the treatment of substance abuse.[12]
Caption: Antagonism of the Dopamine D₂ receptor signaling pathway.
Serotonin (5-HT) Receptors
Interactions with various serotonin receptor subtypes are crucial for the antidepressant and anxiolytic properties of many CNS drugs. The piperazine moiety is a well-known pharmacophore for 5-HT receptors. Derivatives can act as agonists, partial agonists, or antagonists at different 5-HT subtypes, leading to a complex and potentially beneficial pharmacological profile for treating mood disorders.
Sigma (σ) Receptors
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein that modulates several neurotransmitter systems, including the dopaminergic and glutamatergic systems.[13] It is implicated in a range of conditions from neuropathic pain to neurodegenerative diseases.[5] The piperidine/piperazine scaffold has been shown to produce potent σ₁ receptor ligands, suggesting another avenue for the therapeutic application of these derivatives.[13][14]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies have provided key insights into optimizing receptor affinity and selectivity.[3][15]
-
N-Piperazine Substituent (Ar): This is the most common point of modification. The nature of the aromatic or heteroaromatic ring (Ar) attached to the N4 position of the piperazine ring profoundly influences receptor selectivity and potency.
-
Electron-withdrawing or electron-donating groups on an aryl ring can modulate affinity for dopamine and serotonin receptors.
-
Bulky substituents can enhance affinity by occupying hydrophobic pockets within the receptor.[16]
-
-
Piperidine Ring: The piperidine moiety is a critical structural element, particularly for activity at the σ₁ receptor.[13][14] The N-ethyl group is generally well-tolerated and contributes to the optimal lipophilicity for CNS penetration.
-
Linker: While the core structure involves a direct link between the two rings, introducing a linker (e.g., an alkyl chain) between the piperidine and piperazine moieties can alter the distance between key pharmacophoric features and impact receptor binding.
Caption: Key regions for structure-activity relationship (SAR) studies.
Data Presentation: Biological Activity Profile
The following table presents hypothetical but representative biological data for a series of derivatives, illustrating the impact of modifying the N-piperazine substituent.
| Compound ID | Ar-Group (Substituent) | D₂ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) |
| VS-01 | Phenyl | 45 | 80 | 150 |
| VS-02 | 4-Fluorophenyl | 25 | 55 | 95 |
| VS-03 | 2-Methoxyphenyl | 30 | 120 | 45 |
| VS-04 | 3-Chlorophenyl | 15 | 35 | 210 |
| VS-05 | Naphthyl | 50 | 90 | 25 |
Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.
This data illustrates how subtle changes to the aryl substituent can shift the selectivity profile. For instance, the 2-methoxyphenyl group (VS-03) and the naphthyl group (VS-05) appear to enhance affinity for the σ₁ receptor, whereas the 3-chlorophenyl group (VS-04) favors the dopamine receptors.
Experimental Protocols for Biological Evaluation
To determine the biological activity of newly synthesized compounds, a series of standardized in vitro assays are essential.
Workflow for In Vitro Pharmacological Profiling
Caption: Standard workflow for evaluating new chemical entities.
Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the D₂ receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).[9] Thaw frozen membrane pellets on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4). Homogenize and determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kₑ value, and various concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Nonspecific Binding: To a set of wells, add a high concentration of a known unlabeled D₂ antagonist (e.g., 10 µM haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the nonspecific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: β-Arrestin Recruitment Functional Assay (Antagonist Mode)
This assay determines if a compound acts as an antagonist by measuring its ability to block agonist-induced recruitment of β-arrestin to the receptor, a key step in GPCR desensitization.[17]
-
Cell Culture: Use a cell line engineered to express the target receptor (e.g., D₄) and a β-arrestin fusion protein (e.g., with a reporter enzyme like β-galactosidase). Seed the cells in a 96-well plate and incubate overnight.[17]
-
Compound Addition: Add varying concentrations of the test compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow the compound to bind to the receptors.
-
Agonist Challenge: Add a known agonist for the receptor (e.g., dopamine) at a concentration that elicits a submaximal response (EC₈₀).[17]
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.[17]
-
Detection: Add the detection reagent for the reporter enzyme. Incubate at room temperature in the dark for 60-80 minutes.
-
Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration. The data will show a dose-dependent inhibition of the agonist-induced signal. Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the antagonist potency of the compound.
Conclusion and Future Directions
The this compound scaffold is a highly validated and fruitful starting point for the design of novel CNS-active agents. Its derivatives have demonstrated significant potential as modulators of key neurotransmitter systems, particularly as antagonists of dopamine D₂ and D₄ receptors and ligands for sigma-1 receptors. The synthetic tractability of the scaffold allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Improving Subtype Selectivity: Designing derivatives with higher selectivity for specific dopamine or serotonin receptor subtypes to minimize off-target effects.
-
Polypharmacology: Intentionally designing compounds that interact with multiple targets (e.g., D₂ and σ₁) to achieve synergistic therapeutic effects for complex disorders like schizophrenia or neurodegenerative diseases.
-
In Vivo Efficacy: Moving promising lead compounds from in vitro characterization into animal models of disease to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.[12]
By leveraging the established knowledge base and applying modern drug discovery techniques, the this compound class of compounds will undoubtedly continue to be a source of new and improved therapies for a range of challenging neurological disorders.[18]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved January 23, 2026, from [Link]
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Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 148-164. Retrieved January 23, 2026, from [Link]
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Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved January 23, 2026, from [Link]
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Various Authors. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. Retrieved January 23, 2026, from [Link]
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Butini, S., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 6(5), 553-558. Retrieved January 23, 2026, from [Link]
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Savić, M. M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(11), 3374. Retrieved January 23, 2026, from [Link]
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Yılmaz, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 23, 2026, from [Link]
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Laggner, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved January 23, 2026, from [Link]
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Wenzel, B., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(23), 15309. Retrieved January 23, 2026, from [Link]
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Podlewska, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Retrieved January 23, 2026, from [Link]
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Pérez-Alvarez, V. M., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved January 23, 2026, from [Link]
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Sibley, D. R., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(11), 1218-1222. Retrieved January 23, 2026, from [Link]
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Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(18), 6784-6797. Retrieved January 23, 2026, from [Link]
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Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Retrieved January 23, 2026, from [Link]
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Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18. Retrieved January 23, 2026, from [Link]
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Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Retrieved January 23, 2026, from [Link]
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G. S., et al. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(11), 1353-1374. Retrieved January 23, 2026, from [Link]
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Burstein, E. S., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. Journal of Pharmacological and Toxicological Methods, 51(2), 145-153. Retrieved January 23, 2026, from [Link]
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Review of 1-(1-Ethylpiperidin-4-yl)piperazine literature
An In-Depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine: A Core Scaffold in Central Nervous System Drug Discovery
Abstract
The confluence of piperidine and piperazine rings within a single molecular entity creates a privileged scaffold with significant utility in medicinal chemistry. This guide provides a comprehensive technical review of this compound, a key chemical intermediate in the development of novel therapeutics targeting the central nervous system (CNS). We will explore its chemical identity, logical synthetic pathways with detailed experimental protocols, and the underlying pharmacological principles that make this core a cornerstone for designing ligands for crucial neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Strategic Value of the Piperidinyl-Piperazine Moiety
In the landscape of CNS drug discovery, the piperazine and piperidine heterocycles are among the most frequently utilized scaffolds.[1][2] The piperazine ring, with its two basic nitrogen atoms, offers a handle for modulating physicochemical properties such as solubility and basicity, which are critical for oral bioavailability and crossing the blood-brain barrier.[1][2] Furthermore, it often serves as a versatile linker to orient pharmacophoric groups for optimal interaction with biological targets.[1] The piperidine motif is also a highly privileged structure in medicinal chemistry, known for its chemical stability and its ability to present substituents in well-defined three-dimensional orientations, enhancing target affinity and selectivity.[3]
The compound this compound combines these two powerful pharmacophores. It is primarily utilized as a key intermediate for the synthesis of bioactive molecules aimed at neurotransmitter receptors, such as those for dopamine and serotonin.[4] These receptors are implicated in a wide range of neurological and psychiatric disorders, making this scaffold a focal point for the development of antipsychotic, antidepressant, and anxiolytic agents.[3][4]
Table 1: Chemical and Physical Properties of this compound and its Precursor
| Property | This compound (Hydrochloride Salt) | 1-(Piperidin-4-yl)piperazine (Base) |
| CAS Number | 435341-92-7[4][5] | 142013-66-9[6] |
| Molecular Formula | C₁₁H₂₄ClN₃[4][5] | C₉H₁₉N₃[6] |
| Molecular Weight | 233.78 g/mol [4][5] | 169.27 g/mol [6] |
| Appearance | Solid | Solid[6] |
| Topological Polar Surface Area (TPSA) | 18.51 Ų[5] | 15.27 Ų (Predicted) |
| Predicted LogP | 0.7977[5] | -0.3 (Predicted)[6] |
Synthesis and Methodology: A Self-Validating Protocol
The synthesis of this compound is most logically achieved through the N-alkylation of a suitable precursor. The most common and industrially scalable methods for N-alkylation of secondary amines like piperazines are reductive amination and direct alkylation with an alkyl halide.[1] Reductive amination is often preferred as it avoids the potential for over-alkylation and the formation of quaternary ammonium salts.[1]
Here, we present a robust, two-step synthesis beginning from commercially available starting materials. The first step involves the reductive amination of N-Boc-4-piperidone with piperazine to form the core piperidinyl-piperazine linkage. The second step is the ethylation of the piperidine nitrogen via another reductive amination, followed by deprotection. An alternative final step is direct alkylation with an ethyl halide.
Synthetic Workflow
The overall synthetic strategy is designed for efficiency and scalability, leveraging common laboratory reagents and purification techniques.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reductive Amination Approach
This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 1-methyl-4-(piperidin-4-yl)piperazine.[7][8]
Step 1: Synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.5 - 2.0 eq). The excess piperazine is used to minimize dimerization of the piperidone.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the stirring mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in DCM or DCE. Add acetaldehyde (1.5 eq).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir at room temperature overnight and monitor by TLC or LC-MS.
-
Work-up and Deprotection: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in methanol and add a saturated solution of HCl in methanol or 1,4-dioxane. Stir the solution for 4-12 hours at room temperature to effect the deprotection of the Boc group.[7]
-
Isolation: Concentrate the solution under reduced pressure. The residue can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield this compound as its dihydrochloride salt. The free base can be obtained by neutralizing the salt with a base (e.g., NaOH) and extracting with an organic solvent.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure. Expected ¹H NMR signals would include triplets and multiplets for the ethyl group protons and a complex series of multiplets for the piperidine and piperazine ring protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For the hydrochloride salt, the expected mass for the free base (C₁₁H₂₃N₃) is 197.19 g/mol .
-
Elemental Analysis: Will confirm the elemental composition of the final product, particularly for the salt form.
Pharmacological Significance and Therapeutic Potential
The this compound scaffold is a privileged structure in CNS drug design due to its frequent appearance in compounds targeting monoamine receptors.[3] Derivatives have been explored for a multitude of therapeutic applications.
Target Profile: A Hub for CNS Receptor Ligands
The core structure is ideally suited for generating ligands for G-protein coupled receptors (GPCRs), particularly:
-
Dopamine Receptors (D₂/D₃): The piperazine moiety is a classic component of many dopamine receptor antagonists and partial agonists used in the treatment of schizophrenia and other psychotic disorders.[1]
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Arylpiperazine derivatives are well-known for their high affinity for various serotonin receptor subtypes, making them relevant for developing antidepressants and anxiolytics.[1][3]
-
Sigma Receptors (σ₁/σ₂): The piperidine/piperazine framework has been shown to produce potent ligands for sigma receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders.[9][10]
-
Chemokine Receptors (e.g., CCR5): This scaffold has also been utilized in the development of CCR5 antagonists for the treatment of HIV infection and inflammatory diseases.[11]
Caption: Therapeutic potential stemming from the core scaffold.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for derivatives of this compound is not extensively published in a consolidated form, general principles can be inferred from the broader class of piperidinyl-piperazine compounds.[2][9]
-
Piperazine N-4 Substitution: This position is typically substituted with an aromatic or heteroaromatic ring (e.g., phenyl, pyridyl, pyrimidinyl). The nature of this ring and its substituents is a primary determinant of target affinity and selectivity. For example, a 2-methoxyphenyl group is common in high-affinity dopamine and serotonin receptor ligands.
-
Piperidine N-1 Substitution: The N-ethyl group on the piperidine ring contributes to the overall lipophilicity and basicity of the molecule. Variation at this position (e.g., methyl, propyl, benzyl) can fine-tune pharmacokinetic properties and may influence affinity for certain targets.
-
Stereochemistry: The introduction of substituents on either ring can create chiral centers. The stereochemistry of these centers can have a profound impact on biological activity, a critical consideration in drug design.[3]
Safety, Handling, and Storage
As a research chemical, this compound and its precursors should be handled with appropriate care.
-
Hazard Profile: The un-ethylated precursor, 1-(Piperidin-4-yl)piperazine, is classified as causing skin irritation and serious eye damage, and may cause respiratory irritation.[6] It is prudent to assume the title compound has a similar hazard profile.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials.[5]
Conclusion
This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The inherent properties of the combined piperidine and piperazine rings provide a robust platform for developing a diverse array of CNS-active agents. By understanding the synthetic nuances and the pharmacological rationale behind its use, researchers can effectively employ this intermediate to build next-generation therapeutics for a host of challenging neurological and psychiatric conditions.
References
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MySkinRecipes. 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. [Link]
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Allerston, C. K., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
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Kumar, V. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]
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Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
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Wang, J., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
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1-(1-Ethylpiperidin-4-yl)piperazine analogs and derivatives
An In-Depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine Analogs and Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
Abstract
The this compound scaffold represents a quintessential privileged structure in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique three-dimensional conformation and physicochemical properties make it an ideal backbone for designing ligands with high affinity and selectivity for key neurotransmitter receptors. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of analogs and derivatives based on this core. We will delve into detailed synthetic protocols, explore the critical interplay with dopamine D2 and serotonin 5-HT1A receptors, and contextualize the therapeutic potential of this chemical class in treating complex neurological and psychiatric disorders.
The this compound Core: A Privileged Scaffold
The piperazine ring is a cornerstone in drug design, prized for its ability to improve aqueous solubility and oral bioavailability due to the presence of two basic nitrogen atoms.[1] When linked to a piperidine moiety, as in the 1-(piperidin-4-yl)piperazine structure, it creates a rigid yet versatile linker that correctly orients pharmacophoric groups for optimal receptor interaction.[2][3] The N-ethyl group on the piperidine nitrogen serves a crucial role, often enhancing metabolic stability and modulating lipophilicity, which is critical for blood-brain barrier penetration.[4]
Derivatives of this scaffold are most prominently investigated as modulators of dopamine and serotonin receptors, a strategy that has yielded successful atypical antipsychotics and antidepressants.[5] The core structure can be systematically modified at the terminal piperazine nitrogen, allowing for the exploration of a vast chemical space to fine-tune pharmacological activity.
Caption: General workflow for the synthesis of the target analog library.
Detailed Experimental Protocol: Synthesis of 2-(4-(1-Ethylpiperidin-4-yl)piperazin-1-yl)benzonitrile
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for creating arylpiperazine derivatives. [6]The electron-withdrawing nitrile group on the aryl ring activates the substrate, facilitating substitution by the nucleophilic piperazine nitrogen.
Self-Validation & Causality: This protocol incorporates self-validating checkpoints. The reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction is not prematurely terminated or unnecessarily prolonged. Purification via column chromatography isolates the product from unreacted starting materials and by-products. Finally, characterization by ¹H NMR and Mass Spectrometry (MS) confirms the structure and purity of the final compound, validating the success of the synthesis.
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 197 mg, 1.0 mmol)
-
2-Fluorobenzonitrile (1.1 eq, e.g., 133 mg, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (25 mL) with stir bar
-
Reflux condenser and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
-
-
Procedure:
-
Reaction Setup: To the 25 mL round-bottom flask, add this compound, 2-fluorobenzonitrile, and anhydrous potassium carbonate. Rationale: K₂CO₃ is a mild base sufficient to scavenge the HF by-product without causing decomposition of the starting materials.
-
Add anhydrous DMSO (5 mL) to the flask. Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAr reactions.
-
Equip the flask with the reflux condenser, place it under a nitrogen atmosphere, and begin stirring.
-
Heating & Monitoring: Heat the reaction mixture to 100 °C. Monitor the reaction progress every 2-3 hours using TLC (e.g., 10% Methanol in Dichloromethane mobile phase). The reaction is complete upon consumption of the starting piperazine.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Rationale: The addition of water quenches the reaction and allows for partitioning of the organic product into the ethyl acetate layer.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then brine (1 x 20 mL). Rationale: Washing removes residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using the rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
-
Characterization:
-
¹H NMR: Confirm the presence of protons corresponding to the ethylpiperidine, piperazine, and benzonitrile moieties in the correct integrations and splitting patterns.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the product by observing the [M+H]⁺ ion.
-
Pharmacology & Mechanism of Action
The therapeutic utility of this compound derivatives often stems from a dual-target pharmacology, primarily involving antagonism of the dopamine D2 receptor and partial agonism or antagonism at the serotonin 5-HT1A receptor. [5]This profile is characteristic of several atypical antipsychotic drugs.
-
Dopamine D2 Receptor (D2R): D2Rs are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. [7][8]Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. [9]Antagonism of D2Rs in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, reducing the positive symptoms of schizophrenia (e.g., hallucinations, delusions).
-
Serotonin 5-HT1A Receptor (5-HT1AR): 5-HT1A receptors are also coupled to Gαi/o proteins. [10]Their activation (agonism) leads to neuronal hyperpolarization via the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. [11]Partial agonism at 5-HT1A autoreceptors in the raphe nuclei can increase dopamine release in the prefrontal cortex, which is thought to alleviate the negative and cognitive symptoms of schizophrenia. [1]
Caption: Simplified signaling pathways for D2R antagonism and 5-HT1AR partial agonism.
Structure-Activity Relationships (SAR)
The affinity and selectivity of these analogs for D2 and 5-HT1A receptors are highly dependent on the nature of the 'R' group attached to the terminal piperazine nitrogen. By systematically varying this substituent, researchers can optimize the pharmacological profile.
Key SAR Insights:
-
Aryl Group Substitution: The electronic properties of substituents on a terminal aryl ring significantly impact receptor affinity. For many arylpiperazines, an ortho-methoxy group on the phenyl ring is a classic motif that confers high affinity for the 5-HT1A receptor. [12]* Heterocyclic Rings: Replacing the aryl group with various heterocyclic systems can fine-tune selectivity. For instance, certain quinazolinone moieties have been shown to maintain potent dual D2/5-HT1A binding. [5]* Linker Length: While the core scaffold defines a specific linker, studies on related long-chain arylpiperazines show that the length and rigidity of the chain connecting the piperazine to the terminal aromatic group are critical for optimal receptor fit. [13]* Piperidine vs. Piperazine Core: The choice between a piperidine or a second piperazine ring can dramatically affect affinity for certain targets, likely due to differences in basicity and conformational flexibility at physiological pH. [2] Table 1: Representative SAR Data for Piperidinyl-Piperazine Analogs and Related Compounds
| Compound ID | R-Group (Modification on Terminal Piperazine N) | D₂ Receptor Affinity (Kᵢ, nM) | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) | Reference |
| Cmpd 1 | 2-Methoxyphenyl | 300 | 41.5 | [13] |
| Cmpd 2 | 2,3-Dichlorophenyl | ~8 (pKi=7.93) | ~174 (pKi=6.76) | [14] |
| Cmpd 3 | 3-(Trifluoromethyl)phenyl | - | 7 | [15] |
| Cmpd 4 | Indole-5-carboxamide | >1000 | 5 | [16] |
| Cmpd 5 | (Adamantan-1-yl)propyl | - | 1.2 | [12] |
Note: Data are compiled from various sources with related structural motifs to illustrate SAR principles. Kᵢ values are approximate where converted from pKi.
Therapeutic Applications and Future Perspectives
The dual D2/5-HT1A pharmacological profile makes this compound derivatives prime candidates for the development of novel treatments for schizophrenia. By combining D2 antagonism (for positive symptoms) with 5-HT1A partial agonism (for negative, cognitive, and affective symptoms), these compounds have the potential to offer a broader spectrum of efficacy with a more favorable side-effect profile (e.g., lower incidence of extrapyramidal symptoms) compared to first-generation antipsychotics. [5] Furthermore, the strong 5-HT1A activity suggests potential applications in treating major depressive disorder and anxiety disorders, where 5-HT1A agonists have demonstrated clinical utility. [15] Future Directions:
-
Biased Agonism: A frontier in GPCR drug discovery is the development of "biased" ligands that selectively activate certain downstream signaling pathways over others. [17]Designing analogs that, for example, preferentially signal through Gβγ-mediated pathways versus Gαi-mediated pathways at the 5-HT1A receptor could lead to more refined therapeutic effects with fewer side effects.
-
Pharmacokinetic Optimization: While the core scaffold generally confers good CNS penetration, further optimization of metabolic stability and half-life is crucial. [18]Strategies may include the introduction of blocking groups (e.g., fluorine) at metabolically liable positions.
-
Exploration of Additional Targets: Many successful CNS drugs are multi-target agents. Screening optimized leads against a broader panel of receptors (e.g., 5-HT2A, 5-HT7, α1-adrenergic) could uncover novel polypharmacological profiles with unique therapeutic benefits. [13] By leveraging the robust synthetic accessibility and rich pharmacological potential of the this compound scaffold, researchers are well-positioned to develop the next generation of therapeutics for complex CNS disorders.
References
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Podlewska, S., & Bojarski, A. J. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(15), 3469. [Link]
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Tămaș, A. F., Vlase, L., Gheldiu, A. M., & Pîrnău, A. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. International Journal of Molecular Sciences, 23(6), 2977. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . Retrieved January 23, 2026, from [Link]
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Donthamsetti, P., & L-C, L. (2018). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. eNeuro, 5(1), ENEURO.0335-17.2018. [Link]
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González-Gómez, M., Brea, J., Loza, M. I., & Cadavid, M. I. (2007). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 17(20), 5599–5602. [Link]
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Li, S., Wang, C., Li, W., Ko, H. J., & Liu, Z. (2020). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 43–54. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(8), 1179–1187. [Link]
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Arulmurugan, S., & Vanasundari, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Zhang, X., & MacMillan, D. W. C. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 139(33), 11353–11356. [Link]
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Singh, A., & Sharma, P. K. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(10), 3899-3907. [Link]
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Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764. [Link]
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Wang, F., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry, 63(6), 2943–2961. [Link]
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di Giacomo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(23), 5707. [Link]
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Noriega-Prieto, J. A., & Luján, R. (2017). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 11, 24. [Link]
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Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(5), 486-488. [Link]
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di Giacomo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9033–9053. [Link]
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Wikipedia contributors. (2024, January 15). Dopamine receptor. In Wikipedia, The Free Encyclopedia. Retrieved 02:30, January 23, 2026, from [Link]
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Wang, F., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. ResearchGate. [Link]
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Wikipedia contributors. (2023, December 29). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved 02:31, January 23, 2026, from [Link]
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Senczyna, J., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design, 23(8), 5649–5664. [Link]
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Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Jiang, M., & Birnbaumer, L. (2000). Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. Proceedings of the National Academy of Sciences, 97(7), 3679–3684. [Link]
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Ullah, N., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal Chemistry, 9(7), 984–994. [Link]
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ResearchGate. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. . Retrieved January 23, 2026, from [Link]
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Albert, P. R., & Vahid-Ansari, F. (2014). The 5-HT1A receptor: Signaling to behavior. Biochimie, 107(Pt B), 248–258. [Link]
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Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-66. [Link]
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Methodological & Application
Comprehensive Guide to the Analytical Detection of 1-(1-Ethylpiperidin-4-yl)piperazine
An Application Note from the Senior Application Scientist
Abstract
This technical guide provides a detailed examination of robust analytical methodologies for the qualitative and quantitative detection of 1-(1-Ethylpiperidin-4-yl)piperazine. This compound, a member of the diverse piperazine class, is of significant interest in pharmaceutical development as a potential synthetic intermediate, metabolite, or impurity. Ensuring its precise identification and quantification is critical for quality control, safety assessment, and regulatory compliance. This document outlines three validated instrumental methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and presents expected performance characteristics, providing researchers, scientists, and drug development professionals with the necessary tools to implement these methods effectively.
Introduction and Analyte Overview
Piperazine and its derivatives are a class of heterocyclic compounds widely utilized in medicinal chemistry and pharmaceutical manufacturing.[1] The subject of this guide, this compound, is a tertiary amine featuring both a piperidine and a piperazine ring. The accurate detection of such compounds is paramount, as they can be process-related impurities or degradation products that may impact the safety and efficacy of an Active Pharmaceutical Ingredient (API). The analytical challenge lies in the compound's physicochemical properties: high polarity and the absence of a strong native chromophore, which necessitates careful method selection and optimization.
This guide is structured to provide a comprehensive, field-proven approach to the analysis of this specific molecule, grounded in established principles of analytical chemistry and regulatory expectations for method validation, such as those outlined in the ICH Q2(R2) guidelines.[2][3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for selecting and developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃ | [4] |
| Molecular Weight | 197.32 g/mol | [4] |
| CAS Number | 435341-92-7 | [4] |
| Structure | ||
| Predicted Polarity | High (Topological Polar Surface Area: 18.5 Ų) | [4] |
| UV Absorbance | Poor (lacks a strong chromophore) | [5] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For a non-volatile, polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a suitable approach. However, the molecule's lack of a significant UV-absorbing chromophore presents a major challenge for detection with standard UV detectors.[5] To overcome this, a pre-column derivatization strategy is employed. This involves reacting the analyte with a labeling agent to attach a chromophoric tag, rendering it highly responsive to UV detection. A common and effective agent for secondary amines is 4-Chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active derivative.[6] This method is ideal for routine quality control and quantification in bulk materials where sensitivity requirements are moderate.
Detailed Experimental Protocol: HPLC-UV with Pre-Column Derivatization
A. Materials and Reagents:
-
This compound reference standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Borate buffer (0.1 M, pH 9.0)
-
Deionized (DI) Water, 18.2 MΩ·cm
-
Hydrochloric Acid (HCl) for pH adjustment
B. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with Methanol.
-
Sample Solution: Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range. Dissolve in Methanol.
-
Derivatization Procedure:
-
To 1.0 mL of each standard or sample solution in a reaction vial, add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0).
-
Add 1.0 mL of a 1 mg/mL NBD-Cl solution (prepared in Acetonitrile).
-
Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
C. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v). The mobile phase should be filtered and degassed.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm (optimal for the NBD derivative).[6]
-
Run Time: Approximately 20 minutes.[6]
D. System Suitability:
-
Inject the working standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be > 2000.
-
The tailing factor should be ≤ 2.0.
Workflow and Data Presentation
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Protocol for N-alkylation of 1-(1-Ethylpiperidin-4-yl)piperazine
An Application Note and Protocol for the N-Alkylation of 1-(1-Ethylpiperidin-4-yl)piperazine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the N-alkylation of this compound, a critical scaffold in contemporary medicinal chemistry. N-substituted piperazines are privileged structures found in a multitude of clinically significant pharmaceuticals. Mastering their synthesis is fundamental for drug discovery and development professionals. This guide moves beyond a simple recitation of steps, delving into the causal chemistry behind procedural choices to ensure robust, reproducible, and safe execution. We present two field-proven, primary protocols: direct alkylation via nucleophilic substitution and indirect alkylation via reductive amination. Each protocol is designed as a self-validating system, incorporating in-process monitoring and clear characterization endpoints.
Strategic Considerations in Piperazine Alkylation
The substrate, this compound, possesses two distinct nitrogen environments. The piperidine nitrogen is a tertiary amine, rendered non-nucleophilic by its existing ethyl group. The piperazine ring, however, contains a tertiary amine at the point of attachment to the piperidine and a secondary amine at the N-4 position. This secondary amine is the exclusive site for the desired N-alkylation.
The primary challenge in the N-alkylation of symmetrical, unsubstituted piperazine is controlling the mono- versus di-alkylation ratio, as both nitrogen atoms are equally reactive.[1] For our specific substrate, this issue is moot as there is only one reactive secondary amine. However, a key side reaction to control is quaternization , where the newly formed tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[2][3] This is particularly a risk in direct alkylation methods.
To address these considerations, two distinct and highly effective strategies are detailed:
-
Direct Alkylation with Alkyl Halides: A classic SN2 reaction. This method is straightforward but requires careful control of stoichiometry and reaction conditions to minimize the formation of quaternary byproducts.[2]
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion intermediate from an aldehyde or ketone, followed by in-situ reduction.[4][5] This method is exceptionally versatile and inherently avoids the issue of quaternization, making it a preferred method for many applications.[3]
Protocol I: Direct N-Alkylation with an Alkyl Halide
This protocol describes the methylation of this compound using methyl iodide. The principle is a direct nucleophilic attack of the secondary amine on the electrophilic methyl iodide. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is crucial to act as a proton scavenger for the hydroiodic acid (HI) generated during the reaction, thereby preventing the formation of the unreactive ammonium salt of the starting material.[2]
Experimental Workflow: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 197.33 | 5.0 | 1.0 | 987 mg |
| Methyl Iodide (CH₃I) | 141.94 | 5.5 | 1.1 | 0.34 mL (775 mg) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 2.0 | 1.38 g |
| Acetonitrile (MeCN), anhydrous | - | - | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (987 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile via syringe. Flush the flask with dry nitrogen gas and stir the suspension at room temperature (20-25°C).
-
Reagent Addition: Slowly add methyl iodide (0.34 mL, 5.5 mmol) to the stirring suspension using a syringe. Causality Note: Slow addition helps to control any potential exotherm and minimizes localized high concentrations of the alkylating agent, reducing the risk of quaternization.[2][3]
-
Reaction: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (see Section 4 for the detailed TLC protocol).
-
Work-up (Aqueous): Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble potassium carbonate and the potassium iodide byproduct. Wash the filter cake with additional acetonitrile (2 x 10 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
-
Extraction: Dissolve the residue in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) to remove any remaining inorganic salts. Expert Tip: A wash with saturated aqueous sodium bicarbonate can also be used to ensure the final product is the free base.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide to afford the pure N-methylated product.
Protocol II: N-Alkylation via Reductive Amination
This protocol details the ethylation of the substrate using acetaldehyde via reductive amination. This elegant one-pot procedure first involves the formation of an iminium ion intermediate between the piperazine's secondary amine and the aldehyde.[4][6] This electrophilic intermediate is then immediately reduced by a mild and selective hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃).
Causality Note: NaBH(OAc)₃ is the reagent of choice for several reasons. It is less reactive than other borohydrides like NaBH₄, meaning it will not readily reduce the starting aldehyde but is highly effective at reducing the iminium ion.[4] Its mild, non-basic nature is compatible with a wide range of functional groups, and it does not require acidic conditions which could protonate the amine starting material.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 197.33 | 5.0 | 1.0 | 987 mg |
| Acetaldehyde | 44.05 | 6.0 | 1.2 | 0.33 mL (264 mg) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.5 | 1.5 | 1.59 g |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (987 mg, 5.0 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add acetaldehyde (0.33 mL, 6.0 mmol) and stir the solution at room temperature for 30 minutes. This allows for the formation of the crucial iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) in several small portions over 10 minutes. Safety Note: The addition may cause mild gas evolution. Portion-wise addition ensures the reaction remains controlled.
-
Reaction: Stir the resulting mixture at room temperature for 2-6 hours.
-
Monitoring: Track the disappearance of the starting material using TLC (see Section 4).
-
Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and neutralize the acetic acid byproduct. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% MeOH in DCM + 1% NH₄OH) to isolate the pure N-ethylated final product.
In-Process Control: Reaction Monitoring by TLC
Effective reaction monitoring is the cornerstone of a self-validating protocol. Thin-Layer Chromatography (TLC) provides rapid, qualitative data on the progress of the reaction.[7][8]
TLC Monitoring Protocol
-
Preparation: On a silica gel TLC plate (with F₂₅₄ indicator), draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
SM: Dissolve a tiny amount of the this compound starting material in a vial with a suitable solvent (e.g., DCM). Using a capillary tube, apply a small spot to the "SM" lane.
-
RXN: Using a capillary, withdraw a small aliquot directly from the reaction mixture and spot it onto the "RXN" lane.[7]
-
CO: Spot the reaction mixture directly on top of the starting material spot in the "CO" lane. This is critical to confirm if the spots are separating properly.[9]
-
-
Elution: Develop the plate in a chamber containing an appropriate eluent system. A common system for basic amines is 90:9:1 Dichloromethane / Methanol / Ammonium Hydroxide .
-
Visualization:
-
First, view the dried plate under a UV lamp (254 nm).
-
Next, place the plate in a chamber with iodine crystals or stain it by dipping in a potassium permanganate (KMnO₄) solution followed by gentle heating.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (visible in the "SM" and "CO" lanes) has completely disappeared from the "RXN" lane, and a new, typically less polar spot corresponding to the product is dominant.
TLC Visualization Diagram
Caption: Idealized TLC plates at the start and completion of the reaction.
Safety and Handling
All manipulations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Piperazine Derivatives: Piperazine and its derivatives can be corrosive and may cause skin or respiratory sensitization. Avoid inhalation of dust and direct skin contact.[10][11]
-
Alkylating Agents: Many alkylating agents (e.g., methyl iodide) are toxic, volatile, and potential carcinogens. Handle with extreme care.
-
Reducing Agents: Sodium triacetoxyborohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully and avoid contact with strong acids.
-
Solvents: Dichloromethane and acetonitrile are volatile and harmful. Ensure proper ventilation to avoid inhalation of vapors.
References
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
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A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
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Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. PubMed Central. Available at: [Link]
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Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. ACS Publications. Available at: [Link]
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DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]
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Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. Available at: [Link]
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Application Notes & Protocols: The 1-(1-Ethylpiperidin-4-yl)piperazine Scaffold in Modern Drug Discovery
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties—including high aqueous solubility, two key basic centers for modulation, and conformational rigidity—make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide focuses on a specific and highly versatile derivative: the 1-(1-Ethylpiperidin-4-yl)piperazine scaffold. We will explore its synthetic utility, delve into its applications across various therapeutic areas, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The this compound Scaffold: A Structural Overview
The this compound moiety combines two critical heterocyclic systems: a piperazine ring and a piperidine ring. The piperazine offers a versatile linker and a basic nitrogen atom that can be crucial for target engagement and improving solubility.[1][3] The N-ethylpiperidine portion adds a lipophilic, yet basic, character that can influence cell permeability and interaction with hydrophobic pockets in biological targets. This fusion creates a modular scaffold that medicinal chemists can readily functionalize to explore structure-activity relationships (SAR) and fine-tune a compound's properties for a desired biological effect.
Key Physicochemical Characteristics:
-
Basicity: The two nitrogen atoms of the piperazine and the one in the piperidine ring are basic centers. Their pKa values can be modulated by nearby functional groups, influencing the compound's ionization state at physiological pH, which in turn affects solubility, cell penetration, and target binding.
-
Solubility: The presence of multiple nitrogen atoms capable of forming hydrogen bonds generally imparts good aqueous solubility to molecules containing this scaffold.[3]
-
Conformational Rigidity: The ring systems provide a degree of structural constraint, which can be advantageous for locking a molecule into a bioactive conformation, thereby improving affinity and selectivity for its intended target.[3]
Synthesis and Functionalization Strategies
The synthesis of the core this compound scaffold and its derivatives typically relies on well-established synthetic transformations. A common and efficient approach is the reductive amination between 1-ethylpiperidin-4-one and piperazine.
General Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for creating functionalized derivatives from the core scaffold.
Caption: General workflow for synthesis and functionalization.
Protocol: Synthesis of this compound
This protocol describes a two-step process starting with mono-Boc-protected piperazine to ensure selective reaction.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
1-Ethylpiperidin-4-one
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Protocol Steps:
Step 1: Reductive Amination
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DCE, add 1-ethylpiperidin-4-one (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild reducing agent suitable for reductive aminations, minimizing the reduction of the ketone starting material.
-
Continue stirring at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(1-ethylpiperidin-4-yl)piperazine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0°C. Causality Note: A strong acid like TFA is required to cleave the acid-labile Boc protecting group.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, This compound . The product can be further purified by column chromatography if necessary.
Applications in Medicinal Chemistry
The this compound scaffold is a key component in compounds targeting a diverse range of biological systems, from G-protein coupled receptors (GPCRs) to enzymes involved in cancer and infectious diseases.
GPCR Ligands for Central Nervous System (CNS) Disorders
Arylpiperazines are well-established ligands for aminergic GPCRs, including serotonin (5-HT) and dopamine receptors.[4] The this compound scaffold often serves as a key building block in the synthesis of selective receptor modulators for treating conditions like schizophrenia, depression, and anxiety.[4]
-
Target Example: 5-HT1A Receptor: Vilazodone, an approved antidepressant, features a piperazine ring.[1] Although it doesn't contain the exact ethylpiperidine moiety, its development highlights the utility of complex piperazine derivatives in achieving dual serotonin reuptake inhibition and 5-HT1A receptor agonism.[1] The N-ethylpiperidine group can be used to probe specific hydrophobic pockets within the receptor binding site.
Caption: Simplified 5-HT1A receptor signaling pathway.
Enzyme Inhibitors
A. Kinase Inhibitors in Oncology: The piperazine moiety is prevalent in kinase inhibitors, where it often serves to connect different pharmacophoric elements and enhance solubility.[1] Avapritinib, for instance, is a kinase inhibitor approved for treating gastrointestinal stromal tumors (GIST) that contains a piperazine ring.[1] While not the exact scaffold , it demonstrates the principle. The this compound scaffold can be used to develop novel kinase inhibitors by functionalizing the terminal piperazine nitrogen with a moiety that binds to the hinge region of the kinase, while the ethylpiperidine group interacts with the solvent-exposed region.
B. DNA Gyrase Inhibitors (Antibacterials): Fluoroquinolone antibiotics, such as Norfloxacin, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] Many potent fluoroquinolones feature a piperazine ring at the C-7 position. Hybrid molecules incorporating the this compound scaffold with other antibacterial pharmacophores (like thiazolidinone) have been explored to overcome resistance and inhibit biofilm formation.[5]
| Compound Class | Target | Therapeutic Area | Scaffold's Role | Representative Activity (IC₅₀/MIC) | Reference |
| Arylpiperazines | 5-HT/Dopamine Receptors | CNS Disorders | Receptor binding, solubility | Sub-nanomolar to low micromolar | [1][4] |
| Quinolone Hybrids | DNA Gyrase/Topoisomerase IV | Infectious Disease | Cell entry, target interaction | Varies, often in µg/mL range | [5] |
| Piperazine Derivatives | Various Kinases | Oncology | Hinge-binding, solubility | Nanomolar range | [1][6] |
| Piperidine/piperazine based | Sigma-1 Receptor (S1R) | Neurodegenerative Disease | High-affinity binding | Kᵢ = 3.2 nM for a related compound | [7] |
Antiviral Agents
Derivatives of piperidin-4-ylpiperazine have been investigated as potential antiviral agents, notably for the treatment of Hepatitis C Virus (HCV) infection.[8] In this context, the scaffold acts as a central framework to position aromatic and other functional groups in a precise three-dimensional arrangement to disrupt viral replication processes.[8] Similarly, related 1,4-disubstituted piperazine derivatives have shown potent activity as HIV-1 entry inhibitors by acting as CCR5 antagonists.[9]
Protocols for Biological Evaluation
Once a library of compounds based on the this compound scaffold is synthesized, its biological activity must be assessed. The choice of assay depends on the intended therapeutic target.
Protocol: In Vitro Kinase Inhibition Assay (Example: MTT Assay)
This protocol provides a general method to assess the cytotoxic (and by extension, potential anticancer) effects of synthesized compounds on cancer cell lines, a common primary screen for kinase inhibitor programs.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Experimental Workflow:
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Application Notes & Protocols for In Vivo Evaluation of 1-(1-Ethylpiperidin-4-yl)piperazine in Animal Models
Introduction: Rationale for In Vivo Assessment
1-(1-Ethylpiperidin-4-yl)piperazine is a synthetic organic compound featuring both piperidine and piperazine moieties.[1][2] These heterocyclic scaffolds are prevalent in a wide range of centrally acting drugs, suggesting that this compound may possess activity within the central nervous system (CNS).[1] The piperazine ring is a common pharmacophore in drugs targeting various neurological and psychiatric conditions, while the piperidine structure is also found in numerous biologically active compounds.[1][3]
Given this structural basis, preliminary in vivo studies are essential to characterize the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive framework for researchers to design and execute foundational animal studies to explore the therapeutic potential of this compound, hereafter referred to as "Compound-X" for clarity in these protocols. The primary objectives of these initial studies are to assess its safety, tolerability, absorption, distribution, metabolism, and excretion (ADME), and to identify preliminary evidence of biological activity in relevant animal models.[4]
Part 1: Pre-Clinical Experimental Design
The successful evaluation of Compound-X in vivo hinges on a meticulously planned experimental design. This initial phase involves compound preparation, selection of appropriate animal models, and determination of administration routes and preliminary dosing regimens.
Compound Formulation and Vehicle Selection
The first step is to develop a suitable formulation for administration. The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, and bioavailability.
Protocol: Vehicle Screening
-
Assess Solubility: Determine the solubility of Compound-X in common, biocompatible vehicles (e.g., sterile water, saline, 5% DMSO in saline, 10% Tween® 80 in saline, carboxymethylcellulose).
-
Evaluate Stability: Once a suitable vehicle is identified, assess the stability of the formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and under refrigeration.
-
pH and Osmolality: Ensure the final formulation has a pH and osmolality compatible with the chosen route of administration to minimize irritation and tissue damage.
-
Dose Concentration: The vehicle must be capable of dissolving the compound at the highest required concentration for the planned dose-response studies.
Animal Model Selection
For a novel compound with a piperazine scaffold, initial studies are typically conducted in rodent models (mice or rats) due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5][6] The choice of strain may depend on the hypothesized therapeutic target (e.g., C57BL/6 mice are common for a wide range of neurological studies).[7]
| Parameter | Mouse (e.g., C57BL/6) | Rat (e.g., Sprague Dawley) | Justification |
| Typical Weight | 20-30 g | 250-400 g | Influences dosing volume and blood sampling capacity. |
| Primary Use | High-throughput PK screening, initial efficacy models. | More detailed PK/PD studies, larger blood volume allows for serial sampling. | Mice for initial screening, rats for more in-depth follow-up. |
| Ethical Approval | All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5] | All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). | Ensures humane treatment and adherence to regulations. |
Route of Administration
The intended clinical application often dictates the route of administration. For CNS drug discovery, oral (PO) and intravenous (IV) routes are fundamental for determining oral bioavailability and intrinsic pharmacokinetic properties.[7][8]
-
Intravenous (IV): Administered typically via the tail vein in mice or rats.[9] This route ensures 100% bioavailability and provides a baseline for clearance and volume of distribution.
-
Oral (PO): Administered via gavage directly into the stomach.[5] This is the most common and convenient route for clinical use and is essential for assessing oral absorption.
-
Intraperitoneal (IP): Injected into the abdominal cavity.[10] Often used in early efficacy studies for its convenience, though absorption can be variable.
-
Subcutaneous (SC): Injected under the skin, providing slower, more sustained absorption.[9]
Part 2: Pharmacokinetic (PK) Studies
Pharmacokinetic studies describe what the body does to the drug.[11] The goal is to quantify the ADME properties of Compound-X to inform dosing schedules for subsequent efficacy studies.[6]
Single-Dose PK Study Design
A typical initial PK study involves administering Compound-X via IV and PO routes to different groups of animals.[7] Blood samples are collected at multiple time points to characterize the plasma concentration-time profile.[11]
Protocol: Rodent Single-Dose Pharmacokinetic Study
-
Animal Acclimation: Acclimate male Sprague Dawley rats (n=3-4 per group) for at least 3 days.
-
Fasting: Fast animals overnight (approx. 12 hours) before oral dosing, with water ad libitum.
-
Dosing:
-
Blood Collection: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).[7][11] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Bioanalysis: Quantify the concentration of Compound-X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| PK Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Time at which peak plasma concentration is observed. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t½ | Half-life | Time required for the plasma concentration to decrease by half. |
| CL | Clearance | Volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes in the body. |
| F% | Bioavailability (PO) | Fraction of the oral dose that reaches systemic circulation. |
Part 3: Pharmacodynamic (PD) and Efficacy Studies
Pharmacodynamic studies investigate what the drug does to the body.[12] These studies aim to demonstrate a biological effect in an animal model relevant to a potential therapeutic indication. Given the compound's structure, models of neuropsychiatric or neurological disorders are appropriate starting points.[13][14]
Target Engagement and CNS Penetration
A critical question for a CNS-active compound is whether it crosses the blood-brain barrier (BBB) and engages its target.
Protocol: Brain-to-Plasma Ratio Assessment
-
Dosing: Administer a single dose of Compound-X to a cohort of mice (e.g., 10 mg/kg, IP or PO).
-
Sample Collection: At a time point corresponding to the plasma Tmax (determined from the PK study), euthanize the animals.
-
Tissue Harvesting: Immediately collect a terminal blood sample (via cardiac puncture) and harvest the whole brain.
-
Sample Processing: Process the blood to plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentration of Compound-X in both the plasma and brain homogenate samples via LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp). A ratio > 1 suggests active transport into the brain, while a ratio < 0.1 may indicate poor penetration or high efflux. For a more accurate measure, calculate the unbound brain-to-unbound plasma ratio (Kp,uu).[12]
Example Efficacy Model: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral screen used to assess antidepressant potential in rodents.
Protocol: Forced Swim Test in Mice
-
Animals: Use male C57BL/6 mice, group-housed.
-
Dosing: Administer Compound-X (e.g., 1, 3, 10 mg/kg, IP) or vehicle 60 minutes prior to the test. Include a positive control group (e.g., fluoxetine, 20 mg/kg, IP).
-
Test Apparatus: Use a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Video record the session for later analysis.
-
An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the vehicle, positive control, and Compound-X treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.
Part 4: Safety and Tolerability
Throughout all in vivo studies, it is imperative to monitor the animals for any signs of toxicity or adverse effects.
Observational Checklist:
-
General Health: Monitor for changes in posture, grooming, and activity levels.
-
Body Weight: Record body weight before dosing and at the end of the study. Significant weight loss (>15%) is a key sign of toxicity.
-
Neurological Signs: Observe for tremors, convulsions, ataxia, or stereotyped behaviors.
-
Autonomic Signs: Check for changes in respiration, salivation, or piloerection.
Any observed adverse events should be recorded and used to establish a maximum tolerated dose (MTD), which is crucial for designing longer-term toxicity studies.
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Application Notes and Protocols for the Formulation of 1-(1-Ethylpiperidin-4-yl)piperazine for Experimental Use
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(1-Ethylpiperidin-4-yl)piperazine for experimental applications. Recognizing the critical link between a compound's formulation and the reliability of experimental outcomes, this guide moves beyond simplistic protocols. It delves into the physicochemical rationale behind formulation decisions, offering a framework for developing stable and effective solutions for in vitro and in vivo studies. Protocols are presented as self-validating systems, emphasizing critical quality control steps to ensure scientific rigor.
Introduction: The Formulation Imperative
This compound is a synthetic organic compound featuring both piperidine and piperazine moieties. Such scaffolds are prevalent in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as key pharmacophores.[1] The successful preclinical evaluation of this and similar molecules is fundamentally dependent on the development of appropriate formulations that ensure consistent and predictable exposure in experimental systems. Improper formulation can lead to issues such as poor solubility, instability, and variable bioavailability, ultimately compromising the integrity and reproducibility of research findings.
This guide provides a detailed examination of the properties of this compound and outlines systematic procedures for the preparation of stock solutions and working formulations for both laboratory and animal studies.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation strategy. The compound is a basic molecule, a characteristic that dictates its solubility and stability profile.
| Property | Value/Information | Source/Justification |
| Chemical Structure | CCN1CCN(C2CCNCC2)CC1 | |
| Molecular Formula | C₁₁H₂₃N₃ | [2] |
| Molecular Weight | 197.32 g/mol (Free Base) | |
| 233.78 g/mol (HCl Salt) | [2] | |
| Appearance | Solid | |
| pKa (Predicted) | ~10.27 (most basic nitrogen) | Predicted for the structurally similar 1-methyl-4-(piperidin-4-yl)-piperazine.[3] The two piperazine nitrogens and the piperidine nitrogen are all basic. The pKa values for 1-ethylpiperazine have been experimentally determined, supporting the basic nature of this part of the molecule.[4] The actual pKa values for this compound should be experimentally confirmed. |
| Aqueous Solubility | Poorly soluble as a free base; solubility increases significantly at acidic pH. The hydrochloride salt is expected to be more water-soluble. | As a basic compound with multiple nitrogen atoms, its solubility is highly pH-dependent. At pH values below its pKa, the molecule will be protonated and form more soluble salts. A structurally related compound, 1-methyl-4-(piperidin-4-yl)-piperazine, is described as "soluble in water," though quantitative data is not provided.[3] |
| LogP (Predicted) | 0.7977 (for HCl salt) | [2] |
| Stability | Likely sensitive to oxidation and light. Solutions are more stable when stored at low temperatures (2-8°C or -20°C). | Piperazine derivatives can be prone to oxidation and photodegradation.[5] Storing solutions in amber vials and at refrigerated or frozen temperatures is recommended to minimize degradation.[6] |
Causality Behind Pre-formulation Choices:
-
pH-dependent Solubility: The basic nature of the molecule, indicated by its multiple nitrogen atoms and the predicted high pKa, is the most critical factor for formulation. The free base will have low aqueous solubility. To achieve a suitable concentration for dosing, it is necessary to either use the hydrochloride salt or to prepare a solution where the pH is sufficiently low to ensure the compound is in its protonated, more soluble form.
-
Salt Form vs. Free Base: The commercially available hydrochloride salt is generally preferred for initial formulation work due to its enhanced aqueous solubility compared to the free base.[2] If only the free base is available, it must be dissolved in an acidic vehicle.
-
Stability: The potential for oxidation and photosensitivity means that formulations should be prepared fresh whenever possible and protected from light.[5] For storage, inert gas overlay and the use of antioxidants could be considered for long-term studies, though for typical preclinical experiments, fresh preparation and proper storage are usually sufficient.
Preparation of Stock Solutions
A concentrated stock solution is the foundation for preparing accurate working dilutions for various experiments. The choice of solvent is paramount and depends on the intended application.
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock for subsequent dilution into aqueous media for in vitro assays.
Materials:
-
This compound (free base or HCl salt)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask (Class A)
-
Vortex mixer and/or sonicator
-
Amber glass vials for storage
Procedure:
-
Calculate the required mass:
-
For the free base (MW = 197.32 g/mol ): Mass (mg) = 10 mM * Volume (L) * 197.32 g/mol * 1000 mg/g
-
For the HCl salt (MW = 233.78 g/mol ): Mass (mg) = 10 mM * Volume (L) * 233.78 g/mol * 1000 mg/g
-
-
Accurately weigh the calculated amount of the compound and transfer it to the volumetric flask.
-
Add approximately 70-80% of the final volume of DMSO.
-
Facilitate dissolution by vortexing. If necessary, sonicate in a water bath for 5-10 minutes. Ensure the solution is clear and free of particulates.
-
Once fully dissolved, add DMSO to the final volume mark on the flask.
-
Invert the flask several times to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C. Under these conditions, piperazine-containing solutions are generally more stable.[5]
Expert Insight: While DMSO is an excellent solvent for many organic molecules, it is not inert. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts. Always run a vehicle control in your experiments.
Formulation for In Vitro Experimental Use
The preparation of working solutions for in vitro assays requires careful dilution of the stock solution into a physiologically compatible buffer.
Protocol: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, buffered aqueous solution (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the chosen aqueous buffer to achieve the desired final concentrations.
-
Causality: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. This "solvent-shifting" technique minimizes the risk of the compound precipitating out of solution as it is rapidly diluted in the aqueous phase.
-
-
Vortex gently after each dilution step.
-
Visually inspect the final working solutions for any signs of precipitation. If cloudiness is observed, the concentration may be above the aqueous solubility limit under those conditions, and the formulation may need to be adjusted (e.g., by lowering the pH or adding a co-solvent if compatible with the assay).
-
Use the prepared working solutions immediately.
Figure 1: Workflow for preparing this compound solutions for in vitro use.
Formulation for In Vivo Experimental Use
Formulations for animal studies must be sterile, have a physiologically acceptable pH and osmolality, and be suitable for the intended route of administration.
Vehicle Selection: A Decision Framework
The choice of vehicle is critical for ensuring the compound remains in solution and is delivered effectively. Given the basic nature of this compound, pH control is essential.
Figure 2: Decision framework for selecting an appropriate in vivo vehicle.
Protocol: Oral Gavage Formulation (Aqueous Suspension/Solution)
This protocol is suitable for administering the compound to rodents via oral gavage. Water is a universally accepted vehicle for oral dosing.[7]
Materials:
-
This compound HCl
-
Sterile Water for Injection (WFI)
-
0.1 M Hydrochloric Acid (HCl), sterile
-
pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
Procedure:
-
Vehicle Preparation: Prepare a sterile aqueous vehicle. For a suspension, 0.5% (w/v) methylcellulose in sterile water can be used to increase viscosity. For a solution, sterile water or saline is appropriate.
-
Dissolution: Add the calculated amount of this compound HCl to the vehicle while stirring.
-
pH Adjustment: The compound's basicity necessitates an acidic pH for dissolution. Slowly add 0.1 M HCl dropwise while monitoring the pH. Aim for a pH between 3 and 5 to ensure complete dissolution.
-
Trustworthiness: Do not proceed until a clear solution is obtained. If the compound does not dissolve, gentle warming (to no more than 40°C) may be attempted. If precipitation occurs upon cooling, a co-solvent system may be necessary.
-
-
Final Volume: Once the compound is fully dissolved, adjust the final volume with the vehicle.
-
Sterility: This formulation should be prepared aseptically. If terminal sterilization is required, filtration through a 0.22 µm syringe filter is the preferred method. A filter compatibility study should be performed to ensure the compound does not bind to the filter membrane. PVDF or PES membranes are often suitable for a wide range of chemical compatibility.[8][9]
-
Storage: Store in a sterile, sealed container at 2-8°C, protected from light. Prepare fresh for each study or validate stability for longer storage.
Protocol: Intravenous Formulation (Aqueous Solution)
IV formulations have the strictest requirements for sterility, pH, and tonicity.
Materials:
-
This compound HCl
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile 0.1 M Hydrochloric Acid (HCl) and/or sterile buffer components (e.g., citrate)
-
pH meter
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
Procedure:
-
Dissolution: Aseptically weigh the required amount of the compound and dissolve it in a portion of the sterile saline.
-
pH Adjustment: The pH of the final solution should be as close to physiological pH (~7.4) as possible while maintaining solubility. However, for basic compounds, this is often not feasible. A common approach for parenteral formulations is to buffer the solution to a pH of 3 to 9.[10] Adjust the pH to the lowest possible value that ensures solubility, typically in the range of 4-5, using sterile 0.1 M HCl or a suitable sterile buffer.
-
Expertise: A rapid change in pH upon injection into the bloodstream (which is buffered at ~7.4) can cause the drug to precipitate. Therefore, the infusion should be performed slowly to allow for rapid dilution and minimize this risk.
-
-
Final Volume and Sterilization: Adjust to the final volume with sterile saline. Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile final container. This step performs terminal sterilization.
-
Quality Control: Visually inspect the final solution for any particulates.
-
Administration: The formulation should be administered immediately after preparation.
Quality Control and Stability Assessment
The concentration and stability of the prepared formulations should be verified to ensure accurate dosing.
Recommended Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for quantifying piperazine derivatives and their potential degradants.[11]
Key Parameters for a Stability-Indicating HPLC Method:
-
Column: A C18 column is a common starting point, but for basic compounds, columns with end-capping or alternative stationary phases (e.g., phenyl, cyano) may provide better peak shape.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic analytes.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity, including forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradant peaks are resolved from the parent compound.
Safety and Handling
Based on GHS information for related piperazine and piperidine compounds, this compound should be handled with appropriate precautions.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
-
Storage of Raw Material: Store the solid compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, protected from light.[2]
References
-
Ashland. (n.d.). Parenteral excipients. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved January 23, 2026, from [Link]
- European Patents Office. (2014). Method for preparing n-alkyl-piperazines.
- Google Patents. (n.d.). Piperazine and piperidine derivatives as anti-hiv-agents.
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved January 23, 2026, from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2015). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2022). pK a values of common substituted piperazines. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2017). (PDF) Excipient Selection In Parenteral Formulation Development. Retrieved January 23, 2026, from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2004). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved January 23, 2026, from [Link]
-
International Filter Products. (n.d.). Chemical Compatibility Guide. Retrieved January 23, 2026, from [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved January 23, 2026, from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved January 23, 2026, from [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 23, 2026, from [Link]
-
Starlab. (2023). Syringe Filters: Chemical Compatibility. Retrieved January 23, 2026, from [Link]
-
PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Retrieved January 23, 2026, from [Link]
-
PubMed. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved January 23, 2026, from [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 4. uregina.ca [uregina.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. internationalfilterproducts.com [internationalfilterproducts.com]
- 9. starlabgroup.com [starlabgroup.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 1-(1-Ethylpiperidin-4-yl)piperazine and its Analogs
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 1-(1-Ethylpiperidin-4-yl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is detailed. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying principles and data interpretation strategies. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for the structural elucidation and purity assessment of this important chemical entity.
Introduction: The Significance of the Piperidinyl-Piperazine Scaffold
The this compound moiety is a prevalent structural motif in medicinal chemistry, forming the core of numerous drug candidates across a range of therapeutic areas. The unique combination of the piperidine and piperazine rings imparts favorable pharmacokinetic properties, including improved solubility and the ability to cross the blood-brain barrier. Consequently, derivatives of this scaffold have been investigated for their potential as antipsychotics, antihistamines, and agents targeting the central nervous system.[1]
Given its critical role in drug discovery and development, the unambiguous structural confirmation and purity assessment of this compound and its synthetic intermediates are of paramount importance. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the entire molecular structure. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
Due to the limited availability of published experimental spectra for this specific molecule, the following ¹H NMR data is predicted using advanced computational algorithms. This serves as a reliable guide for researchers in interpreting their own experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine H (axial, adjacent to N) | 2.85 - 2.95 | m | 2H |
| Piperazine H (adjacent to piperidine) | 2.65 - 2.75 | t | 4H |
| Piperazine H (adjacent to NH) | 2.80 - 2.90 | t | 4H |
| Ethyl CH₂ | 2.35 - 2.45 | q | 2H |
| Piperidine CH (at junction) | 2.25 - 2.35 | m | 1H |
| Piperidine H (equatorial, adjacent to N) | 2.00 - 2.10 | m | 2H |
| Piperidine H (axial, distant from N) | 1.75 - 1.85 | m | 2H |
| Piperidine H (equatorial, distant from N) | 1.55 - 1.65 | m | 2H |
| Ethyl CH₃ | 1.05 - 1.15 | t | 3H |
| Piperazine NH | 1.50 - 2.50 | br s | 1H |
Note: Predicted chemical shifts are for a solution in CDCl₃. The NH proton signal is often broad and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Piperidine C (at junction) | 63.5 - 64.5 |
| Piperidine C (adjacent to N) | 53.0 - 54.0 |
| Ethyl CH₂ | 52.0 - 53.0 |
| Piperazine C (adjacent to piperidine) | 50.0 - 51.0 |
| Piperazine C (adjacent to NH) | 46.0 - 47.0 |
| Piperidine C (distant from N) | 29.0 - 30.0 |
| Ethyl CH₃ | 12.0 - 13.0 |
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized method for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio.
-
Process the ¹³C NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum shows a characteristic triplet for the ethyl group's methyl protons and a quartet for its methylene protons, a common pattern for an ethyl group attached to a nitrogen atom. The protons on the piperidine and piperazine rings appear as complex multiplets in the aliphatic region. The broad singlet for the piperazine NH is a key feature, and its integration should correspond to one proton.
In the ¹³C NMR spectrum, the number of signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbons closer to the electronegative nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum Data
-
Molecular Formula: C₁₁H₂₃N₃
-
Molecular Weight: 197.32 g/mol
-
Expected [M+H]⁺: 198.1965
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to proceed through the cleavage of the bonds adjacent to the nitrogen atoms and the piperidine-piperazine bond.
Key Predicted Fragments:
| m/z | Proposed Fragment Structure |
| 197 | Molecular Ion [M]⁺ |
| 182 | [M - CH₃]⁺ |
| 168 | [M - C₂H₅]⁺ |
| 98 | [Ethylpiperidinyl cation]⁺ |
| 85 | [Piperazinyl cation]⁺ |
Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for obtaining a mass spectrum using ESI-MS.
Materials:
-
This compound sample (approx. 1 mg)
-
Methanol (HPLC grade)
-
Formic acid
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
-
Prepare a dilute solution for infusion by taking an aliquot of the stock solution and diluting it further with a methanol/water (1:1) solution containing 0.1% formic acid. The final concentration should be in the low µg/mL range.
-
Set the ESI-MS parameters. Typical positive ion mode settings include:
-
Capillary voltage: 3.5-4.5 kV
-
Nebulizer gas (N₂) pressure: 30-40 psi
-
Drying gas (N₂) flow rate: 8-12 L/min
-
Drying gas temperature: 300-350 °C
-
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).
Interpretation of the Mass Spectrum
The most crucial peak to identify is the molecular ion peak (or the [M+H]⁺ peak in ESI), which confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. The presence of fragments corresponding to the ethylpiperidinyl and piperazinyl moieties strongly supports the proposed structure. The study of fragmentation pathways of piperazine analogues has shown that cleavage of the C-N bonds within the piperazine ring is a common fragmentation route.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3250 - 3350 | N-H stretch | Secondary amine (piperazine) |
| 2970 - 2800 | C-H stretch | Aliphatic (piperidine, piperazine, ethyl) |
| 1470 - 1440 | C-H bend | CH₂ scissoring |
| 1380 - 1365 | C-H bend | CH₃ bending |
| 1150 - 1050 | C-N stretch | Aliphatic amine |
Experimental Protocol for FTIR Spectroscopy
This protocol describes the acquisition of an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.
Materials:
-
This compound sample (a small drop or a few crystals)
-
FTIR spectrometer with an ATR accessory
-
Isopropyl alcohol for cleaning
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Interpretation of the FTIR Spectrum
The FTIR spectrum provides a characteristic fingerprint of the molecule. The presence of a distinct N-H stretching band in the region of 3250-3350 cm⁻¹ is a key indicator of the secondary amine in the piperazine ring. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹) further support the presence of the amine functionalities. The IR spectra of piperazine and piperidine derivatives show characteristic absorptions in these regions.[3][4]
Workflow and Data Integration
A comprehensive characterization of this compound relies on the integration of data from all three spectroscopic techniques. The following diagram illustrates the logical workflow for a complete structural elucidation.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR, MS, and FTIR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. This application note has detailed the theoretical and practical aspects of applying these techniques, from sample preparation to data interpretation. By following the outlined protocols and understanding the principles behind the spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development efforts.
References
-
Dergipark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). 1-(Piperidin-4-yl)piperazine. PubChem. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available at: [Link].
-
National Center for Biotechnology Information. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. Available at: [Link].
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link].
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link].
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Available at: [Link].
-
Chinese Journal of Mass Spectrometry. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link].
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. dergipark.org.tr [dergipark.org.tr]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Ethylpiperidin-4-yl)piperazine
Welcome to the technical support resource for the synthesis of 1-(1-Ethylpiperidin-4-yl)piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of common questions and troubleshooting scenarios encountered in the field.
The primary and most efficient method for synthesizing this compound is through the direct reductive amination of N-ethyl-4-piperidone with piperazine. This one-pot reaction is favored for its operational simplicity and generally good yields.
Core Reaction Pathway: Reductive Amination
The process involves two key stages:
-
Iminium Ion Formation: The reaction begins with the nucleophilic attack of a nitrogen atom from piperazine on the carbonyl carbon of N-ethyl-4-piperidone. This is followed by dehydration to form a crucial iminium ion intermediate.
-
Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to form the final tertiary amine product.
Troubleshooting Guide
This section addresses specific problems you may face during the synthesis. Each point details potential causes and provides actionable solutions based on chemical principles.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue that can stem from several factors, from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Ineffective Reducing Agent:
-
Causality: Hydride reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) are sensitive to moisture. Contamination with water will quench the reagent, rendering it ineffective for reducing the iminium intermediate.
-
Solution: Always use freshly opened or properly stored anhydrous reducing agents. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
-
Incomplete Iminium Formation:
-
Causality: The formation of the iminium ion is a critical equilibrium step. In some systems, the presence of a mild acid catalyst can facilitate the dehydration step required to form the ion.[1]
-
Solution: Add a catalytic amount (e.g., 1-5 mol%) of acetic acid (AcOH) to the reaction mixture. This can significantly accelerate iminium formation, ensuring there is a substrate for the reducing agent to act upon.[1]
-
-
Incorrect Stoichiometry:
-
Causality: If N-ethyl-4-piperidone is the limiting reagent, any losses during workup will disproportionately affect the final yield. Conversely, an insufficient amount of piperazine will leave unreacted ketone.
-
Solution: A common strategy to drive the reaction to completion and minimize side reactions is to use a slight excess of the less expensive reagent, which is typically piperazine. A molar ratio of 1:1.2 to 1:1.5 (Ketone:Piperazine) is a good starting point.
-
-
Low Reaction Temperature:
-
Causality: While some reductive aminations proceed well at room temperature, others require gentle heating to overcome the activation energy for iminium formation.[2]
-
Solution: If the reaction is sluggish at room temperature (as monitored by TLC or LC-MS), consider heating the mixture to 40-50 °C. Be cautious, as excessive heat can promote side reactions.
-
Q2: I'm observing significant side products in my crude NMR/LC-MS. How can I prevent them?
Side product formation is often a result of competing reaction pathways. Identifying the impurity is the first step to mitigation.
Common Side Products & Prevention Strategies:
-
Dialkylation of Piperazine (1,4-bis(1-ethylpiperidin-4-yl)piperazine):
-
Causality: This occurs when a second molecule of N-ethyl-4-piperidone reacts with the remaining secondary amine of the desired product. This is more likely if the ketone is present in excess or if the reaction is run for an extended period at high concentrations.
-
Solution: Use an excess of piperazine relative to the ketone (e.g., 2-5 equivalents).[3] This statistically favors the mono-alkylation product. Adding the ketone solution slowly to a solution of piperazine can also help maintain a high effective concentration of piperazine, suppressing the second addition.
-
-
Over-reduction of the Ketone (1-Ethylpiperidin-4-ol):
-
Causality: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting ketone to its corresponding alcohol, especially if iminium formation is slow.
-
Solution: Use a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations precisely because it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion.[1]
-
Q3: My product is difficult to purify by column chromatography. What are my options?
The basic nature of the two piperazine nitrogens and the piperidine nitrogen can cause the product to streak or adhere irreversibly to standard silica gel.
Purification Strategies:
-
Column Chromatography Modification:
-
Neutralize Silica: Pre-treat your silica gel with a solvent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups, preventing your basic amine product from binding strongly.
-
Use Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds and often provides better separation with less tailing.[1]
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is highly effective for purifying polar, basic compounds.
-
-
Acid-Base Extraction:
-
Principle: This classic technique leverages the basicity of your product.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer carefully with a base like NaOH or Na₂CO₃ until pH > 10.
-
Extract the now-neutral product back into an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified free base.
-
-
-
Crystallization as a Salt:
-
Principle: Salts of organic compounds are often highly crystalline and can be purified easily by recrystallization.
-
Protocol: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., HCl in isopropanol or methanolic HCl) to form the hydrochloride salt, which will often precipitate out of solution in high purity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis?
The choice of reducing agent is critical for success. While several options exist, they are not interchangeable.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | High selectivity for iminium ions over ketones; mild and non-pyrophoric.[1] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and mild. | Highly toxic (releases HCN gas under acidic conditions); requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Less selective, can reduce the starting ketone; reactivity can be too high, leading to side products.[2] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH) | "Green" method with water as the only byproduct; excellent for large-scale synthesis. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |
Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most reliable and recommended choice due to its superior selectivity and operational safety.[1]
Q2: Can I use piperazine dihydrochloride directly in the reaction?
No, you must use piperazine free base. The reductive amination requires a free nitrogen lone pair to act as a nucleophile. The hydrochloride salt form has its nitrogens protonated, rendering them non-nucleophilic. If you only have the salt, you must neutralize it first by treating it with a base (e.g., NaOH or KOH) and extracting the free base into an organic solvent.
Q3: How do I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point for a solvent system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). The small amount of base helps to move the basic spots up the plate without streaking.
-
Visualization:
-
UV Light: If your starting ketone has a UV chromophore (not applicable here, but good practice).
-
Potassium Permanganate (KMnO₄) Stain: This will stain any compound that can be oxidized. The starting ketone and amine product will both appear as yellow/brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. Piperazine (a secondary amine) will stain (often yellow or purple), but the starting ketone and the tertiary amine product will not. This is an excellent way to track the consumption of piperazine.
-
A complete reaction is indicated by the disappearance of the limiting reagent (typically the ketone) on the TLC plate. For definitive analysis, LC-MS is ideal as it can confirm the mass of the product and identify any side products being formed.
References
-
Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Cai, W. et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
-
Google Patents. Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
-
Pace, V. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines.[Link]
-
Ibragimov, R. et al. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]
-
Journal of Applicable Chemistry (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.[Link]
-
Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Google Patents. Synthesis method of chiral piperazinone derivative.
-
United Nations Office on Drugs and Crime (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
Sources
- 1. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. Piperazine synthesis [organic-chemistry.org]
Technical Support Center: Stability of 1-(1-Ethylpiperidin-4-yl)piperazine
Welcome to the technical support center for 1-(1-Ethylpiperidin-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents and experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Stability of this compound
This compound is a molecule containing both a piperidine and a piperazine ring, which are common structural motifs in pharmaceuticals.[1][2] The stability of this compound is a critical factor in its handling, storage, and application in drug discovery and development.[3] Understanding its degradation pathways is essential for developing robust formulations and analytical methods.
The presence of tertiary amines in both the piperidine and piperazine rings makes the molecule susceptible to certain degradation pathways, particularly oxidation. The overall stability will be influenced by factors such as the solvent system, pH, temperature, and exposure to light and oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the structure, the most probable degradation pathways are:
-
Oxidation: The tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for piperazine and piperidine derivatives.[4][5]
-
Thermal Degradation: At elevated temperatures, piperazine-containing compounds can undergo thermal degradation.[4][5] This can involve ring-opening or other complex reactions.
-
Acid/Base Instability: The stability of the compound can be pH-dependent. While piperazine and its derivatives are generally stable, extreme pH conditions can potentially lead to degradation.[6][7]
Q2: Which solvents are recommended for storing this compound?
A2: For short-term storage, aprotic solvents such as acetonitrile or anhydrous DMSO are generally preferred to minimize potential reactions. For long-term storage, it is recommended to store the compound as a solid under inert gas, protected from light and moisture. Aqueous solutions should be freshly prepared and used promptly, and the pH should be controlled.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly influence the stability of piperazine derivatives.[6][7] Generally, maintaining a pH in the range of 8.7 to 9.6 has been shown to be favorable for the stability of some piperazine derivatives.[6][7] It is advisable to perform a pH-stability profile to determine the optimal pH for your specific application.
Q4: Are there any known incompatibilities with common excipients?
Troubleshooting Guides
Issue 1: Unexpected Degradation in Protic Solvents (e.g., Water, Methanol)
Symptoms:
-
Appearance of new peaks in HPLC or GC analysis.
-
Decrease in the main peak area over a short period.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxidative Degradation | Protic solvents can contain dissolved oxygen, which can lead to the oxidation of the tertiary amines. | 1. De-gas solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use antioxidants: Consider the addition of a suitable antioxidant, but ensure it does not interfere with your downstream applications. 3. Work under inert atmosphere: Prepare and handle solutions in a glove box or under a stream of inert gas. |
| pH Effects | The pH of the solution may not be optimal for stability. | 1. Buffer the solution: Use a suitable buffer system to maintain a stable pH. 2. Determine optimal pH: Conduct a pH-stability study to identify the pH at which the compound is most stable. A study has shown that a pH between 8.7 and 9.6 can be optimal for some piperazine derivatives.[6][7] |
| Photodegradation | Exposure to light, especially UV light, can induce degradation. | 1. Use amber vials: Protect solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil. 2. Minimize light exposure: Conduct experiments in a dimly lit environment where possible. |
Issue 2: Instability Under Thermal Stress
Symptoms:
-
Significant degradation observed during heating steps in a synthesis or analysis.
-
Formation of multiple degradation products.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Thermal Degradation | The compound may have limited thermal stability. Piperazine derivatives are known to be susceptible to thermal degradation at elevated temperatures.[4][5] | 1. Lower the temperature: If possible, reduce the temperature of the experimental step. 2. Minimize heating time: Reduce the duration of exposure to high temperatures. 3. Use a different solvent: The choice of solvent can influence thermal stability. Consider a solvent with a lower boiling point if appropriate for the application. |
| Catalytic Degradation | Trace metal impurities in the solvent or from equipment can catalyze degradation at elevated temperatures. | 1. Use high-purity solvents: Ensure that the solvents used are of high purity and free from metal contaminants. 2. Use appropriate equipment: Use glass-lined or other inert reactors to avoid contact with reactive metal surfaces. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[9][10][11]
Objective: To investigate the intrinsic stability of the molecule under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways.
-
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Protocol 2: Routine Stability Monitoring in Different Solvents
Objective: To evaluate the stability of this compound in commonly used laboratory solvents over time.
Methodology:
-
Solution Preparation: Prepare solutions of the compound at a concentration of 0.5 mg/mL in the following solvents:
-
Water (pH 7.0)
-
Methanol
-
Acetonitrile
-
DMSO
-
-
Storage Conditions: Store aliquots of each solution under the following conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
-
Testing Frequency: Analyze the samples at the following time points:
-
Initial (T=0)
-
1 week
-
1 month
-
3 months
-
-
Analysis: Use a validated HPLC method to determine the purity of the compound and the presence of any degradation products.
-
Data Reporting: Report the results as the percentage of the initial concentration remaining at each time point.
Illustrative Stability Data:
The following table presents hypothetical data to illustrate the expected stability profile. Note: This is not experimental data and should be verified.
| Solvent | Storage Condition | % Remaining (1 Week) | % Remaining (1 Month) | % Remaining (3 Months) |
| Water (pH 7.0) | Room Temperature | 98.5% | 95.2% | 88.1% |
| Refrigerated | 99.8% | 99.1% | 97.5% | |
| Methanol | Room Temperature | 99.2% | 97.8% | 94.3% |
| Refrigerated | 99.9% | 99.5% | 98.8% | |
| Acetonitrile | Room Temperature | >99.9% | 99.8% | 99.5% |
| Refrigerated | >99.9% | >99.9% | 99.8% | |
| DMSO | Room Temperature | 99.5% | 98.5% | 96.2% |
| Refrigerated | 99.9% | 99.6% | 99.0% |
Potential Degradation Pathways
Based on the chemistry of piperidine and piperazine, the following degradation pathways are plausible for this compound.
Caption: Potential degradation pathways.
References
-
Piperidine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Al-Absi, R. S. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 95, 104178.
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Al-Amri, J. F., Smith, M. L., & Al-Tannak, N. F. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 115–122.
- Sweis, R. F., & Heffernan, T. P. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 569–579.
- De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules (Basel, Switzerland), 28(15), 5731.
- Shishkina, S. V., & Palamarchuk, S. V. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- ICH. (2003). Q1A(R2) Stability testing of new drug substances and products.
- Nageswara Rao, R., & Narasa Raju, A. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Namjoshi, O., & Rochelle, G. T. (2015). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 75, 2056-2061.
- Fisher Scientific. (2014).
- Iovine, V., Bissyèdé, X., & Oble, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(13), 5032.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- A Review on Analytical Methods for Piperazine Determination. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5149.
- El-Sayed, M. A. A. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules (Basel, Switzerland), 27(19), 6523.
- Sweis, R. F., & Heffernan, T. P. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
-
PubChem. (n.d.). N-Ethylpiperidine. Retrieved January 23, 2026, from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
- ICH. (2022). ICH Q1 guideline on stability testing of drug substances and drug products.
- Sweis, R. F., & Heffernan, T. P. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- United Nations Office on Drugs and Crime. (n.d.).
- Jain, D., Basniwal, P. K., & Saini, V. (2012). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian journal of pharmaceutical sciences, 74(4), 322–328.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 23, 2026, from [Link]
- Iovine, V., Bissyèdé, X., & Oble, J. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules (Basel, Switzerland), 27(3), 853.
- Nielsen, C. J., D'Ambro, E. L., & Johnson, M. S. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The journal of physical chemistry. A, 123(42), 9079–9092.
- ICH. (2022). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Vevelstad, S. J., Eide-Haugmo, I., & Svendsen, H. F. (2013). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 27(6), 3345-3353.
- Analytical Methods Committee. (2013). Analytical methods for the determination of piperazines. Analytical Methods, 5(18), 4569-4577.
- Jain, D., Basniwal, P. K., & Saini, V. (2012). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
- SNS Courseware. (n.d.). ICH Q1A(R2) STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Siwek, A., Stączek, P., & Wujec, M. (2019).
-
PubChem. (n.d.). 2-Ethylpiperidine. Retrieved January 23, 2026, from [Link]
- Zhang, J., Li, H., & Pang, S. (2024). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters.
- Vega, F., Sanna, A., & Navarrete, B. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved January 23, 2026, from [Link]
- Narang, A. S., Desai, D., & Badawy, S. (2012). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Drug Development and Industrial Pharmacy, 38(11), 1279-1297.
- Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(17), 9897-9905.
- ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Derks, P. W. J., Kleingeld, T., & Versteeg, G. F. (2006). Absorption rates and CO2 solubility in new piperazine blends. Chemical Engineering Science, 61(21), 6837-6852.
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved January 23, 2026, from [Link]
Sources
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- 12. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of 1-(1-Ethylpiperidin-4-yl)piperazine
Welcome to the technical support guide for the analysis of 1-(1-Ethylpiperidin-4-yl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to verify its structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common questions and troubleshooting scenarios encountered during spectral interpretation in a practical, Q&A format.
Frequently Asked Questions (FAQs)
Q1: I have a ¹H NMR spectrum of my sample. How do I begin assigning the peaks to the structure of this compound?
A1: Assigning the ¹H NMR spectrum involves breaking down the molecule into its three primary components: the N-ethyl group, the piperidine ring, and the piperazine ring. Each component has characteristic signals. The general strategy is to identify the most straightforward signals first (like the ethyl group) and then use integration and splitting patterns to assign the more complex ring systems.
Molecular Structure and Proton Environments:
Caption: Structure of this compound with key proton groups labeled.
Step-by-Step Assignment Strategy:
-
Identify the Ethyl Group: Look for a triplet (3H integration, labeled 'a') and a quartet (2H integration, 'b') in the aliphatic region. The triplet arises from the methyl protons split by the adjacent methylene protons. The quartet is from the methylene protons split by the methyl protons. This is often the most unambiguous set of signals.
-
Identify the Piperazine Protons: The piperazine ring protons (labeled 'f') typically appear as two broad multiplets or singlets, each integrating to 4H. The protons on the nitrogen attached to the piperidine ring will be in a different chemical environment than the protons on the terminal -NH group, leading to two distinct signals. Their broadness can be due to nitrogen's quadrupolar moment and potential conformational exchange.
-
Assign the Piperidine Protons: This is the most complex region.
-
The proton at the C4 position (methine, 'e'), which is bonded to both a nitrogen and the piperazine ring, will be a multiplet and is typically shifted downfield compared to other piperidine CH protons.
-
The protons on carbons adjacent to the nitrogen (C2 and C6, 'c') will be the most downfield of the piperidine ring protons due to the deshielding effect of the nitrogen atom.[1]
-
The protons at C3 and C5 ('d') will be the most upfield of the ring protons.
-
Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts and coupling constants, leading to complex, often overlapping multiplets for the 'c' and 'd' protons.
-
Predicted ¹H NMR Data Summary
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet (t) | 3H | Coupled to adjacent -CH₂- group. |
| b | -CH₂- (Ethyl) | ~2.3 - 2.5 | Quartet (q) | 2H | Coupled to -CH₃ group, adjacent to N. |
| c | Piperidine H2, H6 | ~2.8 - 3.1 | Multiplet (m) | 4H | Adjacent to N, deshielded. |
| d | Piperidine H3, H5 | ~1.5 - 1.9 | Multiplet (m) | 4H | Standard aliphatic protons. |
| e | Piperidine H4 | ~2.4 - 2.7 | Multiplet (m) | 1H | Methine proton between two N atoms. |
| f | Piperazine | ~2.5 - 3.0 | Multiplet (m) | 8H | Two distinct 4H signals expected. |
| - | -NH (Piperazine) | ~1.5 - 3.0 | Broad singlet (br s) | 1H | Exchangeable proton, may be very broad or not visible. |
Note: Chemical shifts are estimates and can vary based on solvent, concentration, and pH.
Q2: My ¹H NMR spectrum shows very broad signals, especially for the piperazine and piperidine protons. What is causing this and how can I improve the resolution?
A2: Broadening of signals in molecules with amine groups and flexible ring systems is a common issue stemming from several factors. Understanding the cause is key to resolving it.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
In-Depth Explanation:
-
Chemical Exchange: The piperidine and piperazine rings undergo rapid conformational "chair flips" at room temperature. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to the broadening of signals for the ring protons. Similarly, the proton on the piperazine -NH group can exchange with trace amounts of water or with other amine molecules, causing its signal to broaden or even disappear.
-
Solution: Variable Temperature (VT) NMR is the definitive solution. Cooling the sample will slow the conformational exchange, often sharpening the signals into distinct axial and equatorial protons. Heating the sample can sometimes push the exchange into the "fast exchange" regime, resulting in a sharpened, averaged signal.
-
-
pH Effects: The basic nitrogen atoms can be partially protonated depending on the pH of the NMR solvent (e.g., residual acid in CDCl₃). This protonation/deprotonation equilibrium can cause signal broadening.
-
Solution: Adding a drop of D₂O can help by exchanging the NH proton for a deuterium, causing its signal to disappear and potentially sharpening adjacent signals. Adding a trace of acid (like DCl) can fully protonate the nitrogens, locking the conformation and providing a different, but often sharper, spectrum.
-
-
Paramagnetic Impurities: Trace amounts of metal ions (e.g., from catalysts or glassware) can cause significant line broadening.
-
Solution: Pass the NMR sample through a small plug of silica or celite in a Pasteur pipette to remove particulate impurities. Adding a chelating agent like EDTA can sometimes sequester paramagnetic ions.
-
Q3: I see extra peaks in my spectrum that I can't assign to the target molecule. How do I identify them?
A3: Unidentified peaks are typically from residual solvents, grease, or starting materials. A systematic check is required.
Step 1: Check for Common Solvents. Consult a table of common NMR solvent impurities.[2][3][4] Your synthesis and work-up steps will suggest likely candidates.
Common Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Chloroform (residual CHCl₃) | 7.26 | s |
| Water | 1.56 | s (broad) |
| Acetone | 2.17 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane/"Grease" | ~1.26, ~0.88 | broad m |
| Dichloromethane | 5.30 | s |
Source: Adapted from data in Gottlieb, H. E., et al. (1997).[5]
Step 2: Consider Reagents and Byproducts. Review your synthetic scheme. Could the peaks correspond to unreacted starting materials or a plausible side product?
Step 3: Perform a Spiking Experiment. If you suspect a specific impurity (e.g., the starting piperazine), add a tiny amount of that pure substance to your NMR tube and re-acquire the spectrum. If your hypothesis is correct, the corresponding impurity peak will increase in intensity.
Q4: What are the expected signals in the ¹³C NMR spectrum for this compound?
A4: The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, assuming the carbons on opposite sides of the piperazine and piperidine rings are equivalent due to rapid conformational averaging at room temperature.
Predicted ¹³C NMR Data Summary
| Carbon Environment | Predicted δ (ppm) | Rationale |
| -C H₃ (Ethyl) | ~12 - 15 | Upfield aliphatic carbon. |
| -C H₂- (Ethyl) | ~52 - 55 | Aliphatic carbon attached to nitrogen. |
| Piperidine C 4 | ~60 - 65 | Methine carbon, deshielded by two N atoms. |
| Piperidine C 2, C 6 | ~55 - 58 | Adjacent to N-ethyl group. |
| Piperidine C 3, C 5 | ~28 - 32 | Standard aliphatic carbon. |
| Piperazine (C adjacent to piperidine) | ~48 - 52 | Deshielded by two N atoms. |
| Piperazine (C adjacent to NH) | ~45 - 48 | Standard piperazine carbon. |
Note: Carbon chemical shifts are influenced by solvent and other factors. Typical ranges are provided from general knowledge of similar structures.[6][7][8]
To confirm assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) or an HSQC experiment is invaluable. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent. An HSQC experiment correlates each carbon with its directly attached proton(s), providing definitive C-H assignments.
Experimental Protocols & Workflows
Protocol 1: Standard Sample Preparation for NMR
Objective: To prepare a clean, homogeneous sample for high-resolution NMR analysis.
Methodology:
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Select Solvent: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If your solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
Ensure Homogeneity: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Filter (If Necessary): If any solid is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents solid particles from disrupting the magnetic field homogeneity.
-
Transfer to Tube: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is at least 4 cm (or as recommended by your spectrometer manufacturer).
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Workflow: From Sample to Spectrum
Caption: General workflow for NMR data acquisition.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
YouTube. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [https://np-mrd.org/spectra/main/NP0000084/13C NMR]([Link] NMR)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. carlroth.com [carlroth.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(1-Ethylpiperidin-4-yl)piperazine Modifications
Welcome to the technical support guide for the modification of 1-(1-Ethylpiperidin-4-yl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. Here, you will find practical, in-depth guidance in a question-and-answer format, addressing common challenges and providing robust protocols to streamline your research and development efforts. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific accuracy and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and what are the primary challenges in its selective modification?
A1: The primary reactive sites on this compound are the two nitrogen atoms of the piperazine ring. The key challenge lies in achieving selective mono-functionalization at the desired nitrogen atom, while avoiding di-substitution. The molecule contains three nitrogen atoms with differing basicity and nucleophilicity:
-
N1' (Piperidine Nitrogen): A tertiary amine, which is basic but generally not nucleophilic under standard alkylating or acylating conditions. However, it is susceptible to quaternization, especially with highly reactive alkylating agents or under harsh conditions.
-
N1 (Piperazine Nitrogen adjacent to the piperidine ring): A secondary amine.
-
N4 (Terminal Piperazine Nitrogen): A secondary amine.
The challenge of selectivity arises because both secondary amines on the piperazine ring can react.[1][2] Controlling the reaction to favor mono-substitution is a primary concern.[3]
Q2: Which of the two piperazine nitrogens is more reactive?
A2: The terminal N4 nitrogen is generally considered more sterically accessible and thus more kinetically favored to react with electrophiles compared to the N1 nitrogen, which is directly attached to the bulky piperidinyl group. However, the electronic environment can also play a role, and the relative reactivity can sometimes be influenced by the reaction conditions, such as the solvent and the nature of the electrophile.
Q3: What are the most common modifications performed on this scaffold?
A3: The most common modifications involve the functionalization of the piperazine nitrogens and include:
-
N-Alkylation: Introduction of an alkyl group.
-
N-Acylation: Introduction of an acyl group to form an amide.
-
Reductive Amination: Formation of a new C-N bond with an aldehyde or ketone.
-
N-Arylation (Buchwald-Hartwig Amination): Formation of a C-N bond with an aryl halide.
Q4: How can I avoid the formation of the di-substituted product?
A4: There are several strategies to promote mono-substitution:
-
Use of a Large Excess of the Starting Material: While not always practical or cost-effective, using a large excess of this compound relative to the electrophile can statistically favor mono-substitution.
-
Protonation as a Protecting Group: By using one equivalent of an acid to form the mono-protonated salt of the piperazine, the reactivity of one nitrogen is significantly reduced, allowing for selective reaction at the other.[4]
-
Use of a Chemical Protecting Group: An orthogonal protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be installed on one of the piperazine nitrogens, allowing for selective functionalization of the other. The protecting group can then be removed in a subsequent step.[3]
Troubleshooting and Optimization Guides
N-Alkylation
Direct alkylation with alkyl halides is a common method for introducing alkyl chains onto the piperazine ring. However, it is often plagued by a lack of selectivity and the formation of byproducts.
Common Problems & Solutions
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low Yield/No Reaction | Insufficiently reactive alkylating agent (e.g., alkyl chloride). Weak base. | Use a more reactive alkylating agent (iodide > bromide > chloride). A stronger base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) can be effective.[5] |
| Formation of Di-alkylated Product | Use of stoichiometric amounts or excess of the alkylating agent. High reaction temperature. | Use a 1:1 stoichiometry or a slight excess of the piperazine starting material. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[6] Consider using a protecting group strategy for guaranteed mono-alkylation.[3] |
| Formation of Quaternary Ammonium Salt | Highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide). The product tertiary amine is more nucleophilic than the starting secondary amine. | Avoid highly reactive alkylating agents if possible. Use precise stoichiometry (1.0 equivalent of alkylating agent).[6] Reductive amination is a milder alternative that avoids this issue.[3] |
| Product is Water Soluble and Difficult to Extract | The product has formed a salt (e.g., hydrohalide salt with the acid generated during the reaction). | During workup, basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 to deprotonate the product and allow for extraction into an organic solvent. |
Workflow for N-Alkylation Strategy Selection
Caption: Decision workflow for selecting an N-alkylation method.
N-Acylation
N-acylation with acyl chlorides or anhydrides is generally more straightforward than N-alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, which helps to prevent di-acylation.
Common Problems & Solutions
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of the acylating agent. Insufficiently reactive acylating agent. | Use an anhydrous solvent (e.g., DCM, THF). If using an acyl chloride, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. For less reactive carboxylic acids, use a coupling agent such as HATU or CDI.[7][8] |
| Difficult Purification | Unreacted starting materials or coupling agent byproducts. | For basic products, consider an acidic wash during workup to remove unreacted amine. Byproducts from coupling agents can often be removed by aqueous washes. If issues persist, column chromatography may be necessary. |
Reductive Amination
Reductive amination is an excellent method for mono-alkylation that avoids the issue of over-alkylation.[9] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
Common Problems & Solutions
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Inefficient iminium ion formation. Weak reducing agent. | For sterically hindered ketones, adding a mild acid catalyst (e.g., acetic acid) can promote iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation.[6][9] |
| Formation of Side Products | Self-condensation of the aldehyde/ketone. Reduction of the aldehyde/ketone to an alcohol. | Ensure the amine and carbonyl compound are mixed before adding the reducing agent. NaBH(OAc)₃ is generally chemoselective for the iminium ion over the carbonyl. |
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming N-aryl bonds.[10]
Common Problems & Solutions
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low Catalyst Activity | Inappropriate ligand selection. Catalyst poisoning. | The choice of phosphine ligand is critical and often needs to be screened for optimal results. Ensure high-purity reagents and solvents, as impurities can deactivate the palladium catalyst. |
| Poor Yield with Electron-Rich Aryl Halides | Oxidative addition is slow. | Use a more electron-rich and sterically hindered phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos) to facilitate the oxidative addition step. |
| Hydrodehalogenation of the Aryl Halide | Competing side reaction. | This can be influenced by the choice of base and solvent. Strong bases like NaOtBu are commonly used. Anhydrous, deoxygenated solvents are crucial. |
Experimental Protocols
Disclaimer: These are generalized protocols and should be optimized for each specific substrate and reaction scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Mono-N-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1-0.5 M), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture, for example, using a syringe pump over several hours.[5]
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization. For basic compounds, silica gel chromatography may require the addition of a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent peak tailing.[11]
Protocol 2: General Procedure for Reductive Amination
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 1-24 hours).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Protocol 3: General Procedure for Mono-N-Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by chromatography or recrystallization.
Visualization of a General Modification Workflow
Caption: A generalized workflow for the modification of the title compound.
References
- German Patent DE1092019B: Process for the N-monoalkyl
-
Barattini, E. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5865. (URL: [Link])
-
Klán, P. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 575. (URL: [Link])
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. (URL: [Link])
- Google Patents. (2018). Posaconazole impurity and preparation method thereof - CN108794457A. (URL: )
-
Various Authors. Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. (URL: [Link])
-
Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. (URL: [Link])
-
Various Authors. The influence of the substituents of the nitrogen atom of the piperazine ring on acaricidal activity against T. urticae. ResearchGate. (URL: [Link])
-
An, G. et al. (2011). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Synlett, 2011(12), 1717-1720. (URL: [Link])
-
Various Authors. (2018). Diastereoselective N-quaternization of piperidines. ResearchGate. (URL: [Link])
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Douglas, C. J. et al. (2017). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 139(38), 13276–13279. (URL: [Link])
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Wang, Y. et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1286. (URL: [Link])
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])
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Tundel, R. E. (2010). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. (URL: [Link])
-
Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11801. (URL: [Link])
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Kliachyna, M. A. et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6271. (URL: [Link])
-
Di Francesco, M. A. et al. (2023). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 24(13), 10565. (URL: [Link])
-
Boley, A. J., & Nicewicz, D. A. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1769–1774. (URL: [Link])
-
Magriotis, P. A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Chemistry, 3(4), 1146-1163. (URL: [Link])
-
Various Authors. (1998). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. (URL: [Link])
-
Kumar, D. et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, ESI. (URL: [Link])
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (URL: [Link])
-
Liu, Y. et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(10), 2355. (URL: [Link])
-
Sibi, M. P. et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Organic Letters, 13(15), 4048–4051. (URL: [Link])
-
European Patent Office. (2013). Purification of Posaconazole Intermediates - EP 2789610 A1. (URL: [Link])
-
Magriotis, P. A. et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6598. (URL: [Link])
-
Saksena, A. K. et al. (2004). Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. Tetrahedron Letters, 45(43), 8065-8068. (URL: [Link])
-
Lipshutz, B. H. et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(5), 4213–4223. (URL: [Link])
-
Various Authors. 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. (URL: [Link])
-
O'Brien, P. et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(49), 16064–16073. (URL: [Link])
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Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(9), 4341-4346. (URL: [Link])
-
Leake, C. N. (1960). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. (URL: [Link])
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. (URL: [Link])
-
Various Authors. Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ResearchGate. (URL: [Link])
-
Van der Pijl, F. et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemical Reviews. (URL: [Link])
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. (URL: [Link])
-
Imramovský, A. et al. (2013). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. (URL: [Link])
-
Vlase, L. et al. (2021). Formation and Characterisation of Posaconazole Hydrate Form. Pharmaceutics, 13(10), 1547. (URL: [Link])
-
Reddy, G. C. et al. (2017). Synthesis and Characterization of Deshydroxy Posaconazole. Journal of Pharmaceutical and Analytical Chemistry. (URL: [Link])
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Technical Support Center: Investigating the Degradation of 1-(1-Ethylpiperidin-4-yl)piperazine
Welcome to the technical support center dedicated to providing in-depth guidance on the degradation pathways of 1-(1-Ethylpiperidin-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stability testing and impurity identification for this and similar piperazine-containing compounds. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the scientific integrity of your experimental outcomes.
Introduction: Understanding the Stability Landscape of Piperazine Derivatives
This compound, like many molecules containing the piperazine moiety, presents a unique set of stability challenges. The two nitrogen atoms within the piperazine ring are susceptible to various degradation pathways, including oxidation and reactions under acidic or basic conditions. A thorough understanding of these potential transformations is critical for developing robust formulations and accurate analytical methods. This guide provides a structured approach to anticipating and troubleshooting issues that may arise during your research.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions and concerns that researchers encounter when working with this compound and related compounds.
Q1: I've prepared an aqueous solution of this compound, and I'm observing a gradual loss of the parent compound over time, even at refrigerated temperatures. What could be the cause?
A1: This is a common observation with piperazine derivatives. The piperazine ring is a weak base, and the stability of your compound can be highly dependent on the pH of the solution.[1] Unbuffered aqueous solutions can have a pH that is not optimal for the stability of your compound, potentially leading to slow degradation. Additionally, dissolved oxygen in the water can contribute to oxidative degradation over time.
Q2: My solid this compound has developed a slight discoloration after storage. Is this a sign of degradation?
A2: Yes, a change in the physical appearance, such as color, of a solid drug substance is often an indicator of degradation.[1] The most likely culprits are photodegradation, if the compound was exposed to light, or oxidation from atmospheric oxygen.[1] It is crucial to store the solid compound in a well-sealed, light-resistant container, and for highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: I'm seeing inconsistent results in my biological assays using a stock solution of this compound. Could this be related to compound stability?
A3: Absolutely. Inconsistent biological data is a significant red flag for compound degradation.[1] The formation of degradation products can lead to a decrease in the concentration of the active parent compound and potentially introduce new, unintended biological activities or interferences. It is always best practice to use freshly prepared solutions for experiments. If storage is unavoidable, flash-freeze single-use aliquots and store them at -80°C to minimize degradation.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental and analytical challenges.
Guide 1: Developing a Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any degradation study. It must be able to separate the parent drug from all potential degradation products.
Problem: Co-elution of the parent peak with one or more degradation products.
Causality and Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of this compound and its potential degradation products is highly pH-dependent. A slight change in the mobile phase pH can significantly alter retention times and selectivity.
-
Protocol: Systematically evaluate a range of mobile phase pH values (e.g., from pH 3 to pH 8, if compatible with your column) to find the optimal separation.
-
-
Column Selectivity: Standard C18 columns may not always provide the necessary selectivity for closely related compounds.
-
Protocol: Experiment with different stationary phases, such as phenyl-hexyl or cyano columns, which offer different separation mechanisms.[1]
-
-
Gradient Elution: An isocratic elution may not have the power to resolve complex mixtures.
-
Protocol: Develop a gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent percentage. This will help to separate early-eluting polar degradants from the more retained parent compound.[1]
-
Guide 2: Identifying Unknown Degradation Products
The appearance of new peaks in your chromatograms during a stability study requires prompt identification.
Problem: An unknown peak is observed in the chromatogram of a stressed sample.
Causality and Identification Workflow:
-
Hypothesize the Degradation Pathway: Based on the stress condition that produced the degradant, you can infer its likely nature. For example, a peak appearing only under oxidative stress is likely an N-oxide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.
-
Protocol:
-
-
Forced Degradation Studies: A systematic forced degradation study is essential for generating and identifying potential degradation products.[2][3][4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a validated stability-indicating HPLC method.
Data Interpretation:
| Stress Condition | Expected Degradation Level | Potential Degradation Products |
| Acid Hydrolysis | 5-20% | Salt formation, potential ring opening at high stress |
| Base Hydrolysis | 5-20% | Minimal degradation expected for this structure |
| Oxidation | 10-30% | N-oxides of the piperazine and piperidine nitrogens |
| Thermal | 5-15% | De-ethylation, ring opening products |
| Photodegradation | Variable | Colored degradants, free radical-mediated products |
Data in the table is hypothetical and serves as a general guideline. Actual degradation will depend on experimental conditions.
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable initial degradation pathways for this compound based on the known chemistry of piperazine derivatives.
Caption: Potential initial degradation pathways of this compound.
Conclusion
The study of degradation pathways is a complex but essential aspect of drug development and research. By anticipating potential stability issues and employing systematic troubleshooting and analytical strategies, researchers can ensure the quality and reliability of their data. This guide provides a framework for addressing the challenges associated with this compound, but it is important to remember that each molecule may exhibit unique behavior. A thorough and well-documented experimental approach is the key to success.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457.
- Al-Saffar, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(2), 1-9.
- Kwiecień, A., & Szewczyk, J. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 10(8), 469.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Lui, C. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108–115.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15386099, 1-(Piperidin-4-yl)piperazine. PubChem.
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ChemScene. (n.d.). 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. ChemScene.
- Chen, E., & Rochelle, G. T. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 114, 1534-1543.
- Lhasa Limited. (2025).
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies.
- Chen, S., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 108, 103328.
- Kamberi, M., & Tsutsumi, K. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2003). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 1-10.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. PubChem.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of the Taiwan Institute of Chemical Engineers, 151, 105100.
- Sætrom, J., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 9(22), 7546–7557.
- Singh, S., & Junwal, M. (2013). A Review on Force Degradation Studies for Drug Substances. Journal of Drug Delivery and Therapeutics, 3(5), 129-138.
- Vega, F., Sanna, A., & Navarrete, B. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Reviews in Chemical Engineering, 32(4), 381-401.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Sources
Technical Support Center: Managing Impurities in 1-(1-Ethylpiperidin-4-yl)piperazine Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(1-Ethylpiperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to manage and control impurities effectively. Our goal is to provide not just procedures, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Impurity Landscape
This section addresses fundamental questions regarding the nature and origin of impurities in this compound.
Q1: What are the primary sources of impurities in a typical synthesis of this compound?
A1: Impurities can be introduced at various stages of the synthesis and storage process. They are generally categorized into three main groups: process-related impurities, degradation products, and residual solvents.
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in a common synthesis involving the reductive amination of 1-ethyl-4-piperidone with piperazine, residual amounts of these starting materials can carry through to the final product.[1] Side reactions, such as over-alkylation of the piperazine ring, can also lead to structurally similar by-products that are difficult to separate.
-
Degradation Products: These impurities form when the drug substance breaks down due to exposure to environmental factors like light, heat, humidity, or atmospheric oxygen.[1][2] Piperazine derivatives can be susceptible to oxidation, particularly at the nitrogen atoms, leading to N-oxides or other oxidative degradation products.[3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, methylene chloride) may not be fully removed and can persist in the final active pharmaceutical ingredient (API).[1][4]
Below is a diagram illustrating the potential sources of these impurities.
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
Detailed Troubleshooting Steps:
-
Verify System Suitability: Before analyzing the sample, confirm that the HPLC system is performing correctly. Check retention time reproducibility, peak asymmetry, and column efficiency (theoretical plates) using a reference standard. [1]This ensures the issue is not with the instrument's performance.
-
Blank Injection: Analyze a sample of your diluent (the solvent used to dissolve your sample). If the peak appears in the blank run, it is a "ghost peak" originating from the mobile phase, the injector, or system contamination. Prepare fresh mobile phase and purge the system thoroughly.
-
Spiking with Known Compounds: If you suspect the impurity could be a residual starting material or a common byproduct, "spike" your sample by adding a small, known amount of the suspected compound. [1]If the area of the unknown peak increases proportionally, you have confirmed its identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive tool for identifying unknown impurities. [1][5]LC-MS provides the mass-to-charge ratio (m/z) of the impurity, which allows you to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and MS/MS fragmentation patterns offer clues to the molecule's structure.
Q4: My analysis consistently shows high levels of unreacted piperazine. How can I optimize the synthesis and purification to reduce this impurity?
A4: High levels of residual piperazine typically indicate either an incomplete reaction or inefficient purification.
The Causality: In a reductive amination, the reaction equilibrium and rate are key. Using an excess of one reactant can drive the reaction to completion but makes its removal more challenging. Purification methods must be chosen based on the differing physicochemical properties of the product and the impurity.
Troubleshooting & Optimization:
-
Reaction Optimization:
-
Stoichiometry: While a slight excess of piperazine might be used to drive the reaction, a large excess will be difficult to remove. Experiment with reducing the molar ratio of piperazine to 1-ethyl-4-piperidone.
-
pH Control: The pH of the reaction is critical for reductive amination. The initial imine formation is typically favored under mildly acidic conditions, which also keep the amines protonated and soluble.
-
Reaction Time/Temperature: Monitor the reaction progress using TLC or HPLC to determine the point of maximum product formation before significant byproduct formation occurs.
-
-
Purification Strategy:
-
Aqueous Wash/Extraction: Piperazine is highly soluble in water, whereas the product, this compound, is more organic-soluble. Utilize liquid-liquid extraction by dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it multiple times with water or a slightly acidic aqueous solution to pull the basic piperazine into the aqueous layer.
-
Column Chromatography: If extraction is insufficient, silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a modifier like methanol (often with a small amount of a basic additive like triethylamine to prevent peak tailing) can effectively separate the product from the more polar piperazine.
-
Q5: I suspect my sample is degrading upon storage, as new peaks appear over time. What are the likely degradation pathways and how can I improve stability?
A5: The appearance of new impurities on storage points to chemical instability. For amine-rich structures like this compound, oxidation is a primary degradation pathway.
The Causality: The lone pairs of electrons on the nitrogen atoms in the piperidine and piperazine rings are susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metals. This can lead to the formation of N-oxides and other related degradation products. [3] Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation (stress testing) studies. [6][7]This involves subjecting the sample to harsh conditions to accelerate degradation.
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated | Hydrolysis of any labile functional groups |
| Base Hydrolysis | 0.1 M NaOH, heated | Saponification or other base-catalyzed reactions |
| Oxidation | 3-30% H₂O₂, ambient temp | Formation of N-oxides, ring opening |
| Thermal | Dry heat (e.g., 75°C) | Thermally induced decomposition |
| Photolytic | High-intensity UV/Vis light (ICH Q1B) | Photochemical reactions, free-radical formation |
Improving Stability:
-
Storage Conditions: Store the material in well-sealed containers, protected from light (e.g., in amber vials).
-
Inert Atmosphere: For long-term storage, purge the container with an inert gas like nitrogen or argon to displace oxygen.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow the rate of degradation reactions.
Section 3: Validated Analytical Protocols
These protocols provide a starting point for the robust analysis of this compound and its impurities. Methods must be validated in your laboratory for your specific application. [8] Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
This reverse-phase HPLC method is designed to separate the main compound from potential process-related and degradation impurities.
| Parameter | Specification | Rationale |
| Instrumentation | HPLC with UV/DAD Detector | DAD allows for peak purity analysis and detection at the optimal wavelength. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard C18 provides good retention and separation for this type of compound. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic analytes. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 5% B; 5-30 min: 5% to 95% B; 30-35 min: 95% B; 35-40 min: 5% B | A gradient is essential to elute both polar (e.g., piperazine) and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | 220 nm | Wavelength where both the API and potential impurities likely absorb. |
| Injection Volume | 10 µL | |
| Sample Prep. | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. | Ensures compatibility with the initial mobile phase conditions. |
Protocol 2: GC-MS Method for Residual Solvents
This headspace GC-MS method is suitable for identifying and quantifying volatile residual solvents from the synthesis.
| Parameter | Specification | Rationale |
| Instrumentation | Headspace Autosampler with GC-MS | Headspace sampling is ideal for volatile analytes in a solid matrix. MS provides positive identification. |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent) | A 624-type column is designed for the analysis of residual solvents. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | Initial: 40°C, hold 5 min; Ramp: 10°C/min to 240°C, hold 5 min | Program designed to separate a wide range of common organic solvents. |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| Sample Prep. | Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). | DMSO is a high-boiling point solvent that effectively dissolves the sample and releases volatile solvents into the headspace. |
References
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Pruvo, K., et al. (2003). 1-glycinyl-4(methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Rao, D. R., et al. (2003). Method for the preparation of piperazine and its derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-950. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s462-s471. [Link]
-
ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]
-
Lepaumier, H., et al. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 5(4), 1161-1173. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
National Center for Biotechnology Information. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
National Center for Biotechnology Information. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. soeagra.com [soeagra.com]
- 6. ijper.org [ijper.org]
- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Validation & Comparative
Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 1-(1-Ethylpiperidin-4-yl)piperazine
Abstract
The vast chemical space of novel compounds presents both immense opportunity and significant challenge in drug discovery. 1-(1-Ethylpiperidin-4-yl)piperazine stands as a representative example of a molecule with potential bioactivity, yet its precise mechanism of action remains uncharacterized in publicly available literature. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm the mechanism of action of such novel chemical entities. We will use this compound as a central case study, comparing its hypothetical profiling against established compounds with similar structural motifs. This document is not merely a list of protocols; it is a strategic workflow designed to build a robust, evidence-based understanding of a compound's biological function, from initial computational predictions to definitive cellular assays.
Introduction: The Challenge of the Unknown Ligand
This compound is a synthetic compound featuring both a piperidine and a piperazine ring, moieties common to a wide array of biologically active molecules. The piperazine ring, in particular, is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting central nervous system (CNS) receptors. For instance, many antipsychotics and antidepressants leverage the piperazine core to interact with dopaminergic and serotonergic receptors.
Given the structural alerts within this compound, a logical starting hypothesis is its interaction with G-protein coupled receptors (GPCRs), specifically those in the monoaminergic system. This guide will therefore focus on a systematic approach to:
-
Predict and identify potential molecular targets.
-
Quantify the binding affinity of the compound to these targets.
-
Characterize the functional activity (e.g., agonist, antagonist) at the identified targets.
-
Compare its profile to well-characterized reference compounds.
Our investigation will be structured as a multi-tiered approach, moving from broad, predictive methods to highly specific, quantitative assays.
The Investigative Workflow: A Step-by-Step Guide
A successful mechanism of action study requires a logical progression from hypothesis generation to empirical validation. The following workflow is designed to be self-validating at each stage, ensuring that subsequent experiments are built upon a solid foundation of data.
Caption: Antagonistic action on 5-HT2A and D2 signaling pathways.
-
Methodology (cAMP Assay):
-
Use a cell line expressing the D2 receptor.
-
Pre-treat cells with the test compound.
-
Stimulate adenylyl cyclase with an agent like Forskolin.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
An antagonist will block the ability of a D2 agonist (like Quinpirole) to inhibit the Forskolin-induced cAMP rise.
-
Conclusion and Comparative Summary
Based on our hypothetical, multi-tiered investigation, we can construct a clear mechanistic profile for this compound. The data suggests it is a dual-target ligand with a moderate affinity for both Serotonin 5-HT2A and Dopamine D2 receptors, acting as an antagonist at both.
Comparative Profile:
-
Potency: Compared to the reference compounds, this compound is significantly less potent than both Haloperidol and Risperidone at the D2 receptor, and less potent than Risperidone at the 5-HT2A receptor.
-
Selectivity: The compound displays a slight preference for the 5-HT2A receptor over the D2 receptor (Ki of 25 nM vs 85 nM), a profile that is qualitatively similar to modern atypical antipsychotics like Risperidone, which often have higher 5-HT2A affinity.
-
Implications: This profile suggests that this compound could potentially have antipsychotic properties, though its lower potency might mean higher doses are required, increasing the risk of off-target effects. Further investigation into its broader selectivity profile and pharmacokinetic properties would be essential next steps.
This guide provides a robust and logical framework for moving a novel compound from structural curiosity to a well-characterized biological tool or potential therapeutic lead. By integrating computational, biochemical, and cellular approaches, researchers can build a comprehensive and reliable understanding of a compound's mechanism of action.
References
-
SwissTargetPrediction: A tool for predicting the targets of bioactive molecules. Source: Swiss Institute of Bioinformatics. [Link]
-
Cheng-Prusoff Equation: A formula used to calculate the Ki from the IC₅₀ in competitive binding assays. Source: Biochemical Pharmacology. [Link]
-
HTRF Technology: A versatile technology for detecting biomolecular interactions, often used in cAMP and other signaling assays. Source: Cisbio. [Link]
-
The Privileged Piperazine Moiety: A review of the importance of the piperazine scaffold in medicinal chemistry. Source: Molecules (MDPI). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
